ATP-PEG8-Biotin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H63N8O22P3S |
|---|---|
Peso molecular |
1084.9 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C36H63N8O22P3S/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(64-35)21-63-68(51,52)66-69(53,54)65-67(49,50)62-20-19-61-18-17-60-16-15-59-14-13-58-12-11-57-10-9-56-8-7-55-6-5-38-28(45)4-2-1-3-27-29-25(22-70-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H,49,50)(H,51,52)(H,53,54)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |
Clave InChI |
HIFPILABPVZDMK-WYGXRPJOSA-N |
SMILES isomérico |
C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Kinase Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ATP-PEG8-Biotin, a versatile chemical probe designed for the study of ATP-binding proteins, with a primary focus on protein kinases. We will delve into its chemical properties, core applications, quantitative performance, and detailed experimental protocols for its use in kinase substrate identification and inhibitor profiling.
Introduction to this compound
This compound is a chemically modified analog of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphoryl donor in biological systems. This molecule is engineered to function as a co-substrate for a broad range of protein kinases. It consists of three key moieties:
-
Adenosine Triphosphate (ATP): Provides the necessary structure to be recognized and bound by the active site of kinases and other ATP-binding proteins.
-
Biotin (B1667282): A small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and serves as a robust handle for detection, purification, and immobilization.
-
PEG8 Linker: An eight-unit polyethylene (B3416737) glycol spacer that connects the terminal gamma-phosphate (γ-phosphate) of ATP to the biotin molecule. This flexible, hydrophilic linker provides spatial separation, minimizing steric hindrance and allowing both the ATP moiety and the biotin tag to interact effectively with their respective binding partners.
The core principle behind this compound is kinase-catalyzed biotinylation . Protein kinases, which normally catalyze the transfer of the γ-phosphate from ATP to a substrate protein, recognize this compound and instead transfer the entire γ-phosphate-PEG8-Biotin complex.[1] This process effectively labels the kinase's substrate with a biotin tag, enabling a wide array of downstream applications.
Chemical and Physical Properties
The fundamental properties of γ-PEG8-ATP-Biotin are summarized below, compiled from manufacturer datasheets.[2][3][4]
| Property | Value |
| Synonyms | γ-PEG8-Adenosine-5'-triphosphate-Biotin |
| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S |
| Molecular Weight | 1084.91 g/mol (free acid) |
| Appearance | Colorless to slightly yellow solution in water |
| Purity | ≥ 95% (as determined by HPLC) |
| Concentration | Typically supplied as a 5.0 - 5.5 mM solution |
| pH | 7.5 ±0.5 |
| Spectroscopic Properties | λmax: 259 nm, ε: 15.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |
Mechanism of Action: Kinase-Catalyzed Biotinylation
The utility of this compound stems from its ability to act as a surrogate for ATP in enzymatic reactions catalyzed by protein kinases. The process covalently attaches a biotin tag to the kinase's substrate.
Quantitative Data: Kinase Compatibility and Performance
A critical aspect of a chemical probe is its compatibility with a wide range of targets. Studies have rigorously characterized the ability of various protein kinases to utilize γ-modified ATP-biotin analogs as co-substrates. The following table summarizes kinetic data for 25 kinases, demonstrating the broad utility of this class of molecules across the human kinome. The data show that while kinetic efficiency (kcat/Km) is generally lower than with native ATP, the probe is effectively utilized by kinases from diverse families.[5]
| Kinase Family | Kinase | Substrate | ATP-Biotin KMapp (µM) | ATP KMapp (µM) | ATP-Biotin kcatapp (min⁻¹) | ATP kcatapp (min⁻¹) | kcat/KM Ratio (ATP-Biotin / ATP) |
| TK | Abl | Abltide | 120 ± 20 | 22 ± 4 | 2.5 ± 0.1 | 24 ± 1 | 0.02 |
| TK | Src | Src Substrate | 150 ± 20 | 110 ± 10 | 1.9 ± 0.1 | 14 ± 1 | 0.10 |
| TKL | IRAK4 | LRRK2tide | 29 ± 4 | 14 ± 2 | 0.12 ± 0.01 | 0.17 ± 0.01 | 0.59 |
| STE | PAK2 | PKA Substrate | 100 ± 20 | 110 ± 10 | 1.1 ± 0.1 | 1.9 ± 0.1 | 0.54 |
| CK1 | CK1 | CK1tide | 14 ± 2 | 10 ± 2 | 0.05 ± 0.001 | 0.11 ± 0.01 | 0.65 |
| AGC | Akt1 | Aktide-2T | 260 ± 40 | 110 ± 20 | 1.7 ± 0.1 | 2.9 ± 0.2 | 0.25 |
| AGC | PKA | Kemptide | 26 ± 2 | 16 ± 1 | 210 ± 10 | 330 ± 10 | 0.99 |
| AGC | PKCα | CREBtide | 11 ± 2 | 6.5 ± 0.8 | 0.21 ± 0.01 | 0.40 ± 0.02 | 0.77 |
| CAMK | CaMKIIα | Autocamtide 2 | 110 ± 10 | 70 ± 10 | 1.8 ± 0.1 | 3.3 ± 0.2 | 0.35 |
| CAMK | CHK1 | CHKtide | 120 ± 20 | 70 ± 10 | 0.57 ± 0.04 | 0.76 ± 0.05 | 0.44 |
| CAMK | MAPKAPK2 | SAM2 | 13 ± 2 | 12 ± 2 | 0.11 ± 0.01 | 0.16 ± 0.01 | 0.74 |
| CMGC | CDK2/CycA | Histone H1 | 100 ± 10 | 60 ± 10 | 2.3 ± 0.1 | 4.3 ± 0.2 | 0.31 |
| CMGC | GSK3β | CREBtide | 6.7 ± 0.9 | 3.3 ± 0.5 | 0.32 ± 0.01 | 0.43 ± 0.02 | 0.70 |
| CMGC | p38α | EGF-R Peptide | 110 ± 10 | 80 ± 10 | 0.49 ± 0.02 | 1.2 ± 0.1 | 0.29 |
| Other | CK2 | RRRADDSDDDDD | 10 ± 1 | 4.1 ± 0.4 | 120 ± 10 | 140 ± 10 | 0.46 |
| Other | IKKβ | IKKtide | 13 ± 2 | 5.3 ± 0.9 | 0.15 ± 0.01 | 0.23 ± 0.01 | 0.53 |
Data adapted from "The Generality of Kinase-Catalyzed Biotinylation," which used a structurally similar ATP-biotin analog.[5] TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; STE: Serine/Threonine Kinase; CK1: Casein Kinase 1; AGC: Protein Kinase A, G, C families; CAMK: Calcium/Calmodulin-dependent Kinase; CMGC: CDK, MAPK, GSK3, CLK families.
Core Applications and Experimental Protocols
Application 1: Kinase Substrate Identification and Profiling
A primary use of this compound is to identify the direct substrates of a given kinase or to profile the activity of multiple kinases within a complex biological sample, such as a cell lysate. The workflow involves enzymatic labeling, affinity purification of biotinylated substrates, and identification by mass spectrometry.
This protocol provides a framework for identifying endogenous substrates of kinases in a cell lysate.
-
Lysate Preparation:
-
Culture cells to desired confluency and apply stimuli if investigating a specific signaling pathway.
-
Wash cells with ice-cold PBS and lyse in a kinase-preserving lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Kinase-Catalyzed Biotinylation Reaction:
-
In a microcentrifuge tube, combine 500 µg to 1 mg of cell lysate.
-
Add a kinase reaction buffer concentrate to achieve final concentrations of 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Add this compound to a final concentration of 50-100 µM.
-
Control: Prepare a parallel reaction with an excess of regular ATP (e.g., 5 mM) to compete with the biotinylated analog, or a reaction without the this compound.
-
Incubate the reaction at 30°C for 60-120 minutes with gentle agitation.
-
-
Affinity Purification:
-
Equilibrate high-capacity streptavidin magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the kinase reaction mixture and incubate for 1-2 hours at 4°C on a rotator to capture biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (4-5 times) with 1 mL of lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.
-
Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.
-
Visualize biotinylated proteins by transferring the gel to a PVDF membrane and probing with Streptavidin-HRP, or stain the gel with Coomassie blue or silver stain.
-
For identification, excise unique protein bands from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
-
Application 2: Kinase Inhibitor Potency and Selectivity Profiling
For drug development professionals, this compound is a powerful tool for assessing how a small molecule inhibitor interacts with the kinome. By competing with the biotin probe for the ATP-binding site, the inhibitor's potency (IC₅₀) and its selectivity across hundreds of kinases can be determined in a single experiment.
The quantitative output of an inhibitor profiling experiment is a set of IC₅₀ values for the compound against numerous kinases. This allows for a direct assessment of both on-target potency and off-target effects.
| Kinase Target | Inhibitor IC₅₀ (nM) |
| Primary Target | |
| EGFR | 8 |
| Key Off-Targets | |
| Src | 150 |
| Abl | 320 |
| VEGFR2 | 850 |
| PDGFRβ | > 10,000 |
| p38α | > 10,000 |
| This table contains representative data to illustrate the output of a competitive profiling assay. Actual values are compound- and assay-dependent. |
This protocol outlines the steps for determining inhibitor selectivity in a complex proteome.
-
Lysate Preparation:
-
Prepare a clarified cell or tissue lysate with high kinase activity as described in Protocol 5.1.
-
-
Inhibitor Incubation:
-
Aliquot the lysate into separate tubes.
-
Add the kinase inhibitor of interest to each tube across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.
-
Incubate the lysate with the inhibitor for 30-60 minutes at room temperature to allow the inhibitor to bind to its target kinases.
-
-
Competitive Labeling:
-
Add this compound to each tube at a final concentration near the Kₘ of the primary target kinase (typically 20-50 µM).
-
Incubate for a fixed time (e.g., 30 minutes) at room temperature. The biotin probe will label kinases where the active site is not occupied by the inhibitor.
-
-
Sample Processing for Mass Spectrometry:
-
Stop the reaction by adding a denaturing buffer (e.g., containing urea (B33335) or SDS) and reduce/alkylate the proteins.
-
Perform a tryptic digest of the entire proteome in each sample.
-
Enrich the biotinylated peptides from each digest using streptavidin-coated beads.
-
Wash the beads extensively and elute the captured peptides.
-
-
Quantitative Analysis:
-
Analyze the eluted peptides by quantitative LC-MS/MS.
-
Identify peptides corresponding to the ATP-binding sites of different kinases.
-
Quantify the abundance of each labeled kinase peptide at each inhibitor concentration.
-
Plot the peptide abundance versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ for each kinase identified.
-
Application in Signaling Pathway Analysis
This compound can be used to probe the activation state of specific signaling pathways. For example, by stimulating cells with a growth factor and then performing a kinase-catalyzed biotinylation reaction on the lysate, researchers can identify which downstream kinases and substrates have become active.
By comparing the profile of biotinylated proteins from stimulated versus unstimulated cells, one can map the flow of kinase activity through the network, providing a snapshot of the active signaling landscape.
References
Unveiling the Role of the PEG8 Linker in ATP-PEG8-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the polyethylene (B3416737) glycol (PEG) linker, specifically the eight-unit version (PEG8), in the multifunctional molecule ATP-PEG8-Biotin. This reagent has emerged as a powerful tool in chemical biology and drug discovery for the identification and characterization of ATP-binding proteins, including kinases, which are pivotal targets in numerous signaling pathways and disease processes.
Deciphering the Molecular Architecture of this compound
This compound is a chimeric molecule meticulously designed to synergize the distinct properties of its three core components:
-
Adenosine Triphosphate (ATP): As the universal energy currency in biological systems, ATP provides the specific binding motif for a vast array of proteins. This inherent affinity allows the molecule to target and interact with ATP-binding sites.
-
Biotin (B1667282): This small vitamin exhibits an extraordinarily high and specific affinity for streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁴ M), making it an ideal tag for affinity purification, detection, and immobilization.[1][2]
-
PEG8 Linker: This hydrophilic, flexible spacer arm connects the ATP and biotin moieties. The eight repeating units of ethylene (B1197577) glycol bestow crucial properties upon the entire molecule.
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S | [3] |
| Molecular Weight | 1084.91 g/mol | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Form | Solution in water | |
| Solubility | Soluble in water and aqueous buffers, DMSO, DMF |
The Pivotal Functions of the PEG8 Linker
The inclusion of the PEG8 linker is not merely for covalent connection; it is a strategic design element that significantly enhances the utility of the ATP-Biotin conjugate.
Enhancing Solubility and Bioavailability
One of the primary roles of the PEG linker is to improve the solubility of the molecule in aqueous environments. Biotin itself has limited water solubility, and the PEG chain, being hydrophilic, counteracts this, ensuring that this compound remains in solution in physiological buffers used for biochemical and cellular assays. This increased solubility is critical for maintaining the stability and bioavailability of the probe.
Mitigating Steric Hindrance
The flexible and extended nature of the PEG8 linker acts as a spacer arm, physically separating the biotin tag from the ATP moiety. This separation is crucial for minimizing steric hindrance. It allows both the ATP portion to freely access and bind to the often-congested ATP-binding pockets of proteins and the biotin tag to be readily accessible for capture by streptavidin- or avidin-conjugated beads or surfaces.
Improving Binding Avidity
Experimental Applications and Protocols
This compound is a versatile tool for a range of applications, primarily centered around the identification and characterization of ATP-binding proteins.
Affinity Purification of ATP-Binding Proteins
A primary application of this compound is in the affinity purification of proteins that bind ATP. This technique, often referred to as a "pull-down" assay, allows for the selective isolation of these proteins from complex biological mixtures like cell lysates.
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation to remove cellular debris.
-
Incubation with this compound: Incubate the clarified lysate with this compound for a sufficient period (e.g., 1-2 hours) at 4°C with gentle rotation to allow the probe to bind to ATP-binding proteins.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate for another 1-2 hours at 4°C to capture the this compound-protein complexes.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and wash them several times with a suitable wash buffer (e.g., TBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free biotin or ATP.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against specific proteins of interest. For global identification, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry.
dot
Caption: Workflow for affinity purification of ATP-binding proteins.
Identification of Kinase Substrates
A powerful application of this compound is in the identification of direct substrates of protein kinases. This method, often part of a broader chemoproteomic strategy, can help to elucidate complex signaling pathways.
This protocol is a modification of the general pull-down assay, often involving in vitro kinase reactions.
-
Prepare Kinase and Substrate Source: Purify the kinase of interest and prepare a cell lysate (as a source of potential substrates) from cells where the kinase is active or overexpressed.
-
In Vitro Kinase Reaction: Set up a kinase reaction containing the purified kinase, the cell lysate, and this compound in a suitable kinase buffer. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
Stop Reaction and Capture: Stop the reaction by adding EDTA. Proceed with the capture of biotinylated proteins using streptavidin beads as described in the affinity purification protocol.
-
Analysis: Analyze the captured proteins by mass spectrometry to identify which proteins were biotinylated by the kinase. This indicates that they are direct substrates.
P2 Purinergic Receptor Signaling Pathway
Extracellular ATP acts as a signaling molecule by binding to P2 purinergic receptors, which are involved in a multitude of physiological processes, including inflammation, neurotransmission, and cell proliferation. This compound can be utilized as a tool to study these receptors and their downstream signaling pathways.
dot
Caption: Simplified P2 purinergic receptor signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound is sparse in publicly available literature, the following table provides general data on the properties of its components and the effects of PEGylation.
| Parameter | Description | Value/Observation | Reference |
| Biotin-Streptavidin Affinity | Dissociation constant (Kd) | ~10⁻¹⁴ M | |
| PEGylation and Solubility | Effect of PEG on biotin solubility | Increases solubility in aqueous solutions. | |
| PEG Linker and Steric Hindrance | Role of the PEG spacer | Minimizes steric hindrance for avidin binding. |
Conclusion
The PEG8 linker in this compound is a critical component that significantly enhances the functionality of this powerful chemoproteomic probe. By increasing solubility, reducing steric hindrance, and providing a flexible spacer, the PEG8 linker enables the efficient and specific capture of ATP-binding proteins. This, in turn, facilitates the elucidation of complex biological processes and the identification of potential therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their endeavors to explore the ATP-binding proteome.
References
A Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Interrogating Post-Translational Modifications
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of ATP-PEG8-Biotin, a chemical probe instrumental in the study of protein phosphorylation, a critical post-translational modification (PTM). We will explore its mechanism of action, key applications, experimental protocols, and data interpretation, offering a comprehensive resource for its integration into research and development workflows.
Introduction: What is this compound?
This compound is a chemically modified analog of adenosine (B11128) triphosphate (ATP). Its structure consists of a standard ATP molecule with a biotin (B1667282) moiety attached to the terminal (gamma) phosphate (B84403) via a flexible eight-unit polyethylene (B3416737) glycol (PEG8) linker.[1][2] This design allows it to function as a cosubstrate for a wide range of protein kinases.[3] Instead of transferring only a phosphate group, kinases that accept this analog transfer the entire γ-phosphate-PEG8-biotin complex onto their protein or peptide substrates.[4][5]
The incorporated biotin tag serves as a highly specific and robust handle for the detection, purification, and quantification of phosphorylated substrates, making this compound a powerful, non-radioactive alternative for studying kinase activity and phosphoproteomes.[3][5]
Key Properties of this compound:
| Property | Description | Source |
| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S (free acid) | [2][6] |
| Molecular Weight | 1084.91 g/mol (free acid) | [2][6] |
| Function | Acts as a cosubstrate for protein kinases to label substrates with biotin. | [4][5] |
| Purity | Typically ≥ 95% (as determined by HPLC). | [2][6] |
| Storage | Store as a solution at -20 °C. Avoid repeated freeze-thaw cycles. | [2][4] |
Mechanism of Action: Kinase-Catalyzed Biotinylation
Protein phosphorylation is a fundamental PTM where a kinase enzyme catalyzes the transfer of the γ-phosphate from ATP to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein.[4] this compound leverages this natural process. Due to the modification at the γ-phosphate position, the kinase transfers the phosphate group along with its attached PEG-biotin tag.[5] This process, termed "kinase-catalyzed biotinylation," results in a substrate that is covalently labeled with biotin at the site of phosphorylation.[4]
The strong and highly specific interaction between biotin and avidin (B1170675) (or streptavidin) can then be exploited for downstream analysis.[3]
Core Applications in PTM Research
The unique properties of this compound make it suitable for a variety of applications aimed at deciphering cellular signaling pathways.
A primary use is to label and identify unknown substrates of a particular kinase.[4] By incubating a purified kinase with cell lysates and this compound, endogenous substrates are tagged.[4] These biotinylated proteins can then be enriched using streptavidin-coated beads and identified via mass spectrometry.
In a broader application, this compound can be used with cell lysates to label substrates of endogenous kinases, providing a snapshot of active signaling pathways.[3][4] This approach is valuable for comparative phosphoproteomics. A significant advantage is that the resulting phosphorylbiotin group is relatively resistant to phosphatases, which helps preserve the signal of low-abundance phosphoproteins that might otherwise be dephosphorylated during sample preparation.[5][7]
This compound is an excellent tool for assessing the efficacy and specificity of kinase inhibitors. In a kinase assay, the presence of an effective inhibitor will block the kinase from utilizing the ATP analog, leading to a quantifiable reduction in substrate biotinylation. This method can be used to determine inhibitor potency (e.g., IC₅₀ values) and to profile inhibitor specificity against a panel of kinases.[7][8]
Experimental Workflow and Protocols
The following sections provide a generalized workflow and a detailed protocol for a standard in vitro kinase assay using this compound.
References
- 1. γ-PEG8-ATP-Biotin - Taskcm [taskcm.com]
- 2. γ-PEG8-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 3. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: implications for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for ATP-PEG8-Biotin in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATP-PEG8-Biotin, a versatile analog of adenosine (B11128) triphosphate (ATP), in various kinase assay formats. This document outlines the principles, detailed protocols, and data interpretation for studying kinase activity, identifying substrates, and screening for inhibitors.
Introduction to Kinase-Catalyzed Biotinylation
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1][2] The study of kinase activity is fundamental to understanding numerous biological processes and is a cornerstone of drug discovery, particularly in oncology and immunology.
This compound is an ATP analog where a biotin (B1667282) molecule is attached to the γ-phosphate via an 8-unit polyethylene (B3416737) glycol (PEG) linker. This modification allows this compound to act as a co-substrate for a wide range of protein kinases.[3] Instead of transferring only a phosphate (B84403) group, the kinase transfers a biotin-PEG8-phosphate moiety to its substrate. This "biotinylation" of the substrate provides a powerful handle for detection, purification, and quantification of kinase activity. The PEG8 linker enhances the solubility and accessibility of the biotin tag.
Principle of the Assay
The core principle of a kinase assay using this compound is the enzymatic transfer of the biotinylated phosphate group from this compound to a kinase substrate. The resulting biotinylated substrate can then be detected and quantified using streptavidin-based detection methods, which exhibit extremely high affinity and specificity for biotin. This approach offers a non-radioactive and highly sensitive alternative to traditional kinase assays.
Data Presentation: Comparative Kinase Kinetics
While specific kinetic data for this compound is not extensively published, the following table provides an illustrative comparison of kinetic parameters between natural ATP and a similar biotinylated ATP analog, ATP-polyamine-biotin (APB), for Protein Kinase A (PKA).[4] This data demonstrates that while biotinylated analogs can be effective kinase co-substrates, their kinetic properties may differ from natural ATP. Researchers should perform their own kinetic analyses for the specific kinase and substrate of interest.
| Co-substrate | Apparent KM (µM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (s⁻¹µM⁻¹) |
| ATP | 10.2 ± 1.8 | 5.3 ± 0.3 | 0.52 |
| ATP-polyamine-biotin (APB) | 20.5 ± 3.5 | 5.1 ± 0.4 | 0.25 |
Note: Data is adapted from a study on a similar ATP analog and is for illustrative purposes only. Actual values for this compound may vary.
Experimental Protocols
General Kinase Assay Protocol for Activity Measurement
This protocol provides a general framework for measuring the activity of a purified kinase using a specific substrate.
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
This compound
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Stop Solution (e.g., EDTA in PBS)
-
Streptavidin-coated plates (e.g., for ELISA-based detection)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase substrate at a desired concentration (e.g., 1-10 µM), and the purified kinase.
-
Initiate the Reaction: Add this compound to the reaction mix to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically and is often near the KM of the kinase for ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding the stop solution.
-
Capture of Biotinylated Substrate: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Washing: Wash the plate several times with wash buffer to remove unbound components, including unreacted this compound.
-
Detection: Add Streptavidin-HRP to the wells and incubate for 30 minutes at room temperature.
-
Final Wash and Signal Development: Wash the plate again to remove unbound Streptavidin-HRP. Add the HRP substrate and incubate until color develops.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is directly proportional to the amount of biotinylated substrate, and thus to the kinase activity.
Protocol for Kinase Substrate Identification in Cell Lysates
This protocol outlines a method for identifying novel substrates of a specific kinase in a complex biological sample like a cell lysate.
Materials:
-
Cell Lysate
-
Purified active Kinase of interest
-
This compound
-
Kinase Reaction Buffer
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Western Blotting apparatus
-
Streptavidin-HRP or fluorescently labeled streptavidin
-
Antibodies against candidate substrates (for validation)
Procedure:
-
Prepare Cell Lysate: Prepare a cell lysate that has been treated to inactivate endogenous kinase activity, for example, by heat inactivation or using a general kinase inhibitor like FSBA (p-Fluorosulfonylbenzoyl 5'-adenosine).
-
Set up Kinase Reaction: In separate tubes, combine the treated cell lysate with the kinase reaction buffer. Add the purified active kinase of interest to one tube (experimental) and no kinase to another (negative control).
-
Initiate Biotinylation: Add this compound to both tubes to a final concentration of 10-100 µM.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Enrichment of Biotinylated Proteins: Add streptavidin beads to each reaction tube and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. The biotinylated proteins can be visualized by transferring the proteins to a membrane and probing with Streptavidin-HRP or a fluorescently labeled streptavidin.
-
Substrate Identification: Protein bands that appear in the experimental lane but not in the negative control lane are potential substrates of the kinase of interest. These can be identified by mass spectrometry or validated by Western blotting with antibodies against suspected substrates.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway, a crucial pathway in cell survival and proliferation involving multiple kinases. This serves as an example of a biological context where this compound could be used to study the activity of kinases like PI3K, PDK1, and Akt.[1]
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for a kinase assay using this compound followed by detection.
Caption: Kinase Assay Experimental Workflow.
Troubleshooting and Considerations
-
High Background: High background signals can result from non-specific binding of this compound or streptavidin conjugates. Ensure thorough washing steps and consider using a blocking buffer. A no-kinase control is essential to determine the level of non-enzymatic biotinylation.
-
Low Signal: A low signal may indicate low kinase activity, suboptimal reaction conditions (pH, temperature, cofactors), or an inappropriate substrate. Optimize the concentration of the kinase, substrate, and this compound. Also, verify the activity of the kinase with natural ATP.
-
Kinase Compatibility: While many kinases are known to accept biotinylated ATP analogs, the efficiency can vary. It is crucial to validate the use of this compound for each specific kinase of interest.
-
PEG Linker Effects: The PEG8 linker is designed to improve solubility and reduce steric hindrance. However, for some kinases, the bulky biotin-PEG8 group might affect the enzyme's catalytic efficiency. A direct comparison with unlabeled ATP is recommended.
By following these protocols and considerations, researchers can effectively employ this compound as a powerful tool for advancing our understanding of kinase biology and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with ATP-PEG8-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of ATP-binding proteins, a vast and functionally diverse class of molecules including kinases, ATPases, and molecular chaperones, is fundamental to understanding cellular signaling, metabolism, and disease. Dysregulation of these proteins is frequently implicated in pathologies such as cancer and neurodegenerative disorders, making them critical targets for therapeutic development. ATP-PEG8-Biotin is a chemical probe designed for the activity-based profiling of these protein families. It is an analog of adenosine (B11128) triphosphate (ATP) featuring a biotin (B1667282) tag attached via a polyethylene (B3416737) glycol (PEG8) spacer. This design allows for the covalent labeling of ATP-binding proteins in their native functional state, enabling their subsequent enrichment and identification.[1][2][3] The PEG8 linker provides a flexible spacer arm, minimizing steric hindrance and facilitating the interaction of the biotin moiety with avidin (B1170675) or streptavidin for downstream applications.[4][5]
The labeling mechanism relies on the acyl phosphate (B84403) group of the ATP analog, which is an electrophilic "warhead". When the this compound molecule binds to the ATP pocket of a protein, the acyl group is positioned in close proximity to a conserved lysine (B10760008) residue. This lysine residue performs a nucleophilic attack on the acyl phosphate, resulting in the formation of a stable, covalent amide bond. This reaction covalently attaches the biotin tag to the protein and releases ATP.[1][2][3][6] This activity-based labeling approach ensures that only proteins capable of binding ATP are targeted.
Applications
The covalent nature of the labeling makes this technique a powerful tool for a variety of applications in research and drug development:
-
Proteome-wide Profiling of ATP-binding Proteins: Enables the identification and quantification of a large number of ATP-binding proteins from complex biological samples like cell lysates or tissues.[2][3][6]
-
Kinase Inhibitor Selectivity Profiling: Can be used in competitive binding assays to determine the potency and selectivity of kinase inhibitors against a broad range of kinases in a native cellular context.[7]
-
Identification of Novel Drug Targets: Facilitates the discovery of previously unknown ATP-binding proteins that may serve as novel therapeutic targets.
-
Validation of Target Engagement: Confirms that a drug candidate is binding to its intended ATP-binding protein target within a complex biological system.
Signaling Pathway Context: The EGFR Signaling Cascade
A prominent example of a signaling pathway heavily reliant on ATP-binding proteins (kinases) is the Epidermal Growth factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular kinase domains, an ATP-dependent process. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[8][9][10][11] this compound can be utilized to label EGFR and other kinases within this pathway, allowing for the study of their activity and the effects of specific inhibitors.
EGFR Signaling Pathway
Experimental Workflow
The general workflow for labeling, enriching, and identifying ATP-binding proteins using this compound is a multi-step process. It begins with the labeling of proteins in a complex mixture, followed by the enrichment of the biotinylated proteins, and concludes with their identification and quantification, typically by mass spectrometry.
Experimental Workflow
Detailed Protocols
Protocol 1: Labeling of ATP-Binding Proteins in Cell Lysate
This protocol describes the labeling of ATP-binding proteins from a whole-cell lysate.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile)
Procedure:
-
Cell Lysis: Harvest and wash cells, then lyse on ice in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Labeling Reaction:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂).
-
Add this compound to a final concentration of 5-10 µM.
-
Incubate the reaction for 15-30 minutes at room temperature.[6][7]
-
To stop the reaction, add SDS-PAGE loading buffer for gel-based analysis or proceed immediately to the next step for mass spectrometry-based analysis.
-
-
Reduction and Alkylation:
-
Denature the labeled proteins by adding urea to a final concentration of 6 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 65°C for 15 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes at 37°C in the dark.[6]
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixture with streptavidin-agarose beads for 2 hours at room temperature with gentle rotation to capture the biotinylated peptides.
-
Wash the beads sequentially with a series of buffers to remove non-specifically bound peptides. This can include a high-salt buffer, a low-salt buffer, and a urea-containing buffer.
-
-
Elution:
-
Elute the bound peptides from the streptavidin beads using a solution of 0.1% TFA in 50% acetonitrile.[6]
-
-
Sample Preparation for Mass Spectrometry: Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis.
Protocol 2: In-gel Detection of Labeled Proteins
This protocol is for the visualization of labeled proteins by SDS-PAGE and Western blot.
Materials:
-
Labeled cell lysate (from Protocol 1, step 3)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an appropriate imaging system.[6]
Data Presentation
The identification and quantification of labeled proteins are typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data can be summarized in tables to highlight the key findings.
Table 1: Representative Quantitative Data of Labeled Kinases
| Protein ID | Gene Name | Protein Name | Spectral Counts (Control) | Spectral Counts (Labeled) | Fold Change |
| P00533 | EGFR | Epidermal growth factor receptor | 5 | 152 | 30.4 |
| P28482 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 2 | 89 | 44.5 |
| P06213 | INSR | Insulin receptor | 3 | 75 | 25.0 |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 8 | 210 | 26.3 |
| Q13153 | MAPK3 | Mitogen-activated protein kinase 3 | 6 | 185 | 30.8 |
Note: The data presented are for illustrative purposes and will vary depending on the experimental system.
Table 2: Experimental Parameters for Protein Labeling
| Parameter | Recommended Range | Optimal Condition |
| Protein Concentration | 1-10 mg/mL | 2-5 mg/mL |
| This compound Concentration | 1-20 µM | 5-10 µM |
| Incubation Time | 10-60 minutes | 15-30 minutes |
| Incubation Temperature | Room Temperature (20-25°C) | Room Temperature |
| pH | 7.0-8.0 | 7.5 |
Logical Relationship of Components
The successful application of this technology relies on the interplay of several key components, from the probe itself to the analytical instrumentation.
References
- 1. ATP Binding Proteins - Jena Bioscience [jenabioscience.com]
- 2. Acyl-ATP probes for identification of ATP-binding proteins in native proteomes - Jena Bioscience [jenabioscience.com]
- 3. Probes for ATP binding proteins - Jena Bioscience [jenabioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ATP-PEG8-Biotin_TargetMol [targetmol.com]
- 6. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ATP-PEG8-Biotin Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions and the identification of small molecule targets are fundamental to deciphering complex cellular processes and advancing drug discovery. The ATP-PEG8-Biotin pull-down assay is a powerful affinity purification technique used to isolate and identify ATP-binding proteins and their associated interaction partners from complex biological samples such as cell lysates.
ATP (adenosine triphosphate) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and biosynthesis. Proteins that bind ATP, including kinases, ATPases, and molecular chaperones, represent a large and functionally diverse class of proteins that are often key targets in drug development. The this compound probe is a chemical tool that mimics endogenous ATP, allowing for the selective capture of these proteins. It consists of an ATP molecule linked via a flexible polyethylene (B3416737) glycol (PEG8) spacer to a biotin (B1667282) tag. This biotin tag allows for highly specific and strong binding to streptavidin-conjugated beads, forming the basis of the pull-down assay.
This document provides detailed application notes and a comprehensive protocol for performing an this compound pull-down assay to enrich for ATP-binding proteins and their interactomes for subsequent identification by mass spectrometry.
Principle of the Method
The this compound pull-down assay is a form of affinity purification.[1][2] The workflow begins with the incubation of a cell lysate with the this compound probe. ATP-binding proteins in the lysate will specifically bind to the ATP moiety of the probe. The resulting protein-probe complexes are then captured on streptavidin-coated agarose (B213101) or magnetic beads. The strong and highly specific interaction between biotin and streptavidin facilitates the immobilization of the complexes.[3][4] Following a series of stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted from the beads. The eluted proteins can then be identified and quantified using downstream analytical techniques, most commonly mass spectrometry-based proteomics.
Applications
-
Identification of Novel ATP-Binding Proteins: This assay can be used to screen for and identify previously unknown proteins that bind to ATP in a given proteome.
-
Drug Target Identification: By using the this compound probe in competition with a small molecule inhibitor, this method can help to identify the protein targets of drugs that interfere with ATP binding.
-
Mapping Protein-Protein Interactions: The pull-down captures not only the direct ATP-binding protein but also its stable interaction partners, providing insights into protein complexes and cellular pathways.
-
Validation of Drug-Target Engagement: The assay can be adapted to confirm that a drug candidate indeed binds to its intended ATP-binding target in a cellular context.
Experimental Workflow
The overall experimental workflow for an this compound pull-down assay is depicted below. It involves preparing the cell lysate, binding the ATP-binding proteins to the biotinylated probe, capturing the complexes on streptavidin beads, washing away non-specific binders, and finally eluting the target proteins for analysis.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: ATP-PEG8-Biotin Pull-Down Assay for Profiling ATP-Binding Proteins
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.cn [media.cellsignal.cn]
- 3. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
Quantitative Analysis of Protein Biotinylation with ATP-PEG8-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein kinases, a vast family of enzymes that regulate a majority of cellular pathways, is central to numerous areas of biological research and drug discovery. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to investigate kinase activity and inhibitor selectivity directly in complex biological systems. This approach often utilizes ATP analogs that are modified to carry a reporter tag, such as biotin (B1667282).
ATP-PEG8-Biotin is a chemical probe designed for ABPP of kinases and other ATP-binding proteins. It consists of an ATP moiety that binds to the active site of kinases, a biotin tag for affinity purification, and an 8-unit polyethylene (B3416737) glycol (PEG8) spacer. The PEG linker enhances the solubility of the probe and extends the biotin tag from the ATP-binding pocket, which can improve its accessibility for capture by streptavidin. This application note provides a detailed protocol for the quantitative analysis of proteins labeled with an this compound probe, from cell lysis to mass spectrometry-based quantification.
Principle of the Method
The workflow is based on the covalent labeling of ATP-binding proteins in a cell lysate with the this compound probe. The biotinylated proteins are then enriched using streptavidin-coated magnetic beads. Following on-bead digestion to release the captured proteins as peptides, the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Label-free quantification (LFQ) is then used to determine the relative abundance of the identified proteins, providing a quantitative profile of the targeted proteome. This method can be adapted for competitive profiling experiments to assess the selectivity and potency of kinase inhibitors.
Data Presentation
The following tables summarize quantitative data from affinity capture-mass spectrometry (AC-MS) experiments using a pan-kinase inhibitor (Cp19) conjugated to biotin via a PEG8 linker, demonstrating the optimization of the experimental workflow.
Table 1: Optimization of Streptavidin Magnetic Bead Amount for Kinase Enrichment
| Amount of SA-Mag Beads (mg) | Median Kinase Intensity (Log10 LFQ) | Number of Kinases Identified | Total Proteins Identified |
| 0.25 | 6.8 | 105 | 250 |
| 0.5 | 6.9 | 110 | 300 |
| 1.0 | 6.9 | 112 | 350 |
| 2.0 | 6.7 | 115 | 450 |
| Data is synthesized from studies optimizing affinity capture workflows for kinome profiling.[1][2][3] Increasing the amount of streptavidin magnetic (SA-Mag) beads from 0.25 to 1.0 mg slightly increases the number of identified kinases without significantly compromising signal intensity.[3] However, using 2.0 mg of beads leads to a modest decrease in kinase intensity and a substantial increase in the total number of proteins identified, suggesting higher non-specific binding.[2][3] |
Table 2: Effect of PEG Linker Length on Kinase Capture Efficiency
| Probe | Median Kinase Intensity (Log10 LFQ) | Number of Kinases Identified |
| Cp19-PEG2-Biotin | 6.6 | 130 |
| Cp19-PEG4-Biotin | 6.7 | 135 |
| Cp19-PEG8-Biotin | 6.9 | 141 |
| Cp19-PEG12-Biotin | 6.8 | 140 |
| This table is based on findings from comparative studies of different PEG linker lengths in affinity capture probes.[3] Probes with PEG8 and PEG12 linkers generally result in a higher number of quantified kinases and greater overall signal intensity compared to shorter linkers like PEG2 and PEG4.[3] The Cp19-PEG8-Biotin probe demonstrated a slightly better overall kinase intensity, making it optimal for these experiments.[3] |
Experimental Protocols
Protocol 1: Cell Lysate Preparation
-
Cell Culture: Culture cells to 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to the cell monolayer.
-
Incubation: Incubate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]
-
Storage: Use the lysate immediately or store at -80°C.
Protocol 2: Protein Labeling with this compound
-
Lysate Preparation: Dilute the cell lysate to a final protein concentration of 2 mg/mL in lysis buffer.
-
Inhibitor Treatment (Optional): For competitive profiling, pre-incubate the lysate with the desired concentration of inhibitor or DMSO (vehicle control) for 30 minutes at room temperature.
-
Probe Addition: Add this compound probe to a final concentration of 5-10 µM.
-
Labeling Reaction: Incubate the mixture for 1.5 hours at room temperature with gentle shaking.[5]
Protocol 3: Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. For each sample (e.g., 1 mg of protein lysate), take an optimized amount of beads (e.g., 1 mg, as determined from optimization experiments) and place them in a new tube.[3]
-
Bead Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three times with lysis buffer.
-
Binding: Add the protein lysate containing the biotinylated proteins to the washed beads.
-
Incubation: Incubate for 2 hours at 4°C on a rotator to allow for the binding of biotinylated proteins to the streptavidin beads.[1]
-
Washing: After incubation, place the tube on the magnetic rack and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:
-
Two washes with lysis buffer.
-
One wash with 1 M KCl.
-
One wash with 0.1 M Na2CO3.
-
One wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.
-
Two washes with 50 mM ammonium (B1175870) bicarbonate (ABC).
-
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Resuspension: After the final wash, resuspend the beads in 50 mM ABC.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[4]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[4]
-
Digestion: Add sequencing-grade trypsin to the bead slurry at a 1:50 enzyme-to-protein ratio (estimate based on initial protein input).
-
Incubation: Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube. To ensure complete recovery, add 50 µL of 0.1% formic acid to the beads, vortex, and combine the supernatant with the first eluate.
-
Desalting: Clean up the peptide sample using a C18 StageTip or equivalent to remove salts and detergents that can interfere with mass spectrometry analysis.[6][7]
-
Drying: Dry the purified peptides in a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in LC-MS grade water for analysis.
Protocol 5: LC-MS/MS Analysis and Label-Free Quantification
-
LC Separation: Inject the peptide sample into a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.[8]
-
Data Analysis Software: Process the raw data using software such as MaxQuant.[4]
-
Protein Identification: Search the MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human) with specified parameters, including trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and protein N-terminal acetylation as variable modifications.[4]
-
Label-Free Quantification (LFQ): Enable the LFQ algorithm in the software. This algorithm calculates protein intensities based on the extracted ion chromatograms of the corresponding peptides.[9][10][11]
-
-
Statistical Analysis: Export the LFQ intensity values and perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially abundant between samples.
Conclusion
The use of this compound in combination with quantitative mass spectrometry provides a robust and powerful platform for profiling kinases and other ATP-binding proteins. The protocols outlined in this application note offer a comprehensive workflow from sample preparation to data analysis. Careful optimization of experimental parameters, such as the amount of streptavidin beads and the choice of linker length on the probe, is crucial for achieving high-quality, reproducible results. This methodology is highly valuable for basic research aimed at understanding kinase signaling pathways and for drug development efforts focused on identifying and characterizing novel kinase inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Targeted Quantitative Proteomics Strategy for Global Kinome Profiling of Cancer Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 9. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 10. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Detecting ATP-Binding Proteins using ATP-PEG8-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and characterization of ATP-binding proteins in cell lysates using ATP-PEG8-Biotin. This chemical probe allows for the covalent labeling and subsequent enrichment of a broad range of proteins that interact with ATP, including protein kinases, ATPases, and other nucleotide-binding proteins. The described protocols are designed for use in proteomic studies to profile the ATP-binding proteome, identify novel drug targets, and investigate the mechanisms of ATP-dependent cellular processes.
This compound is an analog of adenosine (B11128) triphosphate that features a biotin (B1667282) moiety linked via an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This design facilitates the covalent modification of ATP-binding proteins. The probe binds to the ATP pocket, and a reactive acyl phosphate (B84403) group allows for nucleophilic attack by a conserved lysine (B10760008) residue within the binding site. This results in the formation of a stable amide bond, covalently attaching the biotin tag to the protein. The biotinylated proteins can then be efficiently captured using streptavidin-based affinity purification for subsequent analysis by mass spectrometry or immunoblotting.
Key Applications:
-
Proteome-wide profiling of ATP-binding proteins: Identify hundreds to thousands of ATP-binding proteins from complex biological samples.
-
Target identification for drug discovery: Elucidate the protein targets of small molecule inhibitors that compete for ATP binding.
-
Functional characterization of enzymes: Study the activity and regulation of ATP-dependent enzymes in various cellular contexts.
-
Validation of putative ATP-binding proteins: Confirm the ATP-binding capability of proteins identified through other methods.
Experimental Protocols
Preparation of Cell Lysates
The quality of the cell lysate is critical for the successful labeling and enrichment of ATP-binding proteins. The choice of lysis buffer should be optimized to ensure efficient protein extraction while preserving the native conformation and activity of ATP-binding proteins.
Recommended Lysis Buffer:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1-2 mM | Chelates divalent cations, inhibits metalloproteases |
| Non-ionic Detergent (e.g., NP-40 or Triton X-100) | 1% (v/v) | Solubilizes proteins |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
Protocol:
-
Culture cells to the desired density (typically 80-90% confluency for adherent cells).
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add ice-cold lysis buffer to the culture dish. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Labeling of ATP-Binding Proteins with this compound
This protocol describes the covalent labeling of ATP-binding proteins in the cell lysate with the this compound probe.
Materials:
-
Cell lysate (1-5 mg/mL)
-
This compound (5 mM stock solution in water or buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-2 mg/mL with reaction buffer.
-
Add this compound to the lysate to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
-
(Optional) To identify specific targets of a competitive inhibitor, pre-incubate the lysate with the inhibitor for 30 minutes before adding the this compound probe.
Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification
This protocol outlines the capture of biotinylated ATP-binding proteins using streptavidin-conjugated beads.
Materials:
-
Labeled cell lysate
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 8.0, 10 mM DTT, and excess free biotin)
Protocol:
-
Add an appropriate volume of streptavidin beads to the labeled cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.
-
After the final wash, the beads with the enriched biotinylated proteins are ready for downstream analysis.
Downstream Analysis: Mass Spectrometry
For proteome-wide identification, the enriched proteins are typically digested on-bead, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
On-Bead Digestion Protocol:
-
Wash the beads with 50 mM ammonium (B1175870) bicarbonate.
-
Resuspend the beads in a solution containing a reducing agent (e.g., 10 mM DTT) and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide). Incubate for 20 minutes in the dark.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.
-
The peptides are now ready for LC-MS/MS analysis.
Data Presentation
Table 1: Representative Quantitative Data of Identified ATP-Binding Proteins
| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe vs. Control) | p-value | Function |
| P06732 | EGFR | Epidermal growth factor receptor | 15.2 | <0.001 | Tyrosine Kinase |
| P04049 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 12.8 | <0.001 | Tyrosine Kinase |
| P62753 | HSP90AA1 | Heat shock protein 90-alpha | 9.5 | <0.005 | Chaperone |
| P54619 | ATP5F1A | ATP synthase subunit alpha, mitochondrial | 8.1 | <0.005 | ATPase |
| Q13547 | CHEK1 | Serine/threonine-protein kinase Chk1 | 7.9 | <0.01 | Serine/Threonine Kinase |
Visualizations
Caption: Experimental workflow for detecting ATP-binding proteins.
Caption: Mechanism of ATP-binding protein labeling and capture.
Troubleshooting & Optimization
Reducing non-specific binding in ATP-PEG8-Biotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in experiments utilizing ATP-PEG8-Biotin.
Troubleshooting Guide: Reducing Non-Specific Binding
High background signal due to non-specific binding is a common issue in assays involving biotinylated probes. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding in your this compound experiments.
Problem: High background or false-positive signals.
High background can obscure real signals and lead to incorrect data interpretation. The following sections break down the potential causes and provide step-by-step solutions.
Step 1: Identify the Source of Non-Specific Binding
The first step is to determine which component of your assay is contributing to the high background. This can be achieved through a series of control experiments.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for identifying the source of non-specific binding.
Step 2: Optimize Blocking and Washing Protocols
Once the likely source of the non-specific binding is identified, you can optimize your protocol to reduce it.
Common Causes and Solutions
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The blocking buffer is not effectively coating all non-specific binding sites on the solid support (e.g., beads, plates). |
| * Optimize Blocking Agent: Switch to a different blocking agent. See the table below for a comparison of common blockers. | |
| * Increase Blocking Concentration: Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%). | |
| * Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., from 1 hour to overnight at 4°C). | |
| Insufficient Washing | Unbound or weakly bound molecules are not being adequately removed. |
| * Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5-8).[1] | |
| * Increase Wash Buffer Stringency: Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[1][2][3] | |
| * Increase Salt Concentration: Higher salt concentrations in the wash buffer can disrupt ionic interactions causing non-specific binding.[4] | |
| Hydrophobic or Ionic Interactions | The this compound probe or other sample components are non-specifically interacting with the solid support or other proteins. |
| * Modify Buffer Composition: Adjust the pH of your buffers. Adding additives like BSA or non-ionic detergents to your binding and wash buffers can also help. | |
| * Use Competitor Molecules: Include unlabeled, non-biotinylated ATP or similar molecules in your binding reaction to compete for non-specific binding sites. |
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective for many applications, particularly with phospho-specific antibodies. | Can be a source of biotin (B1667282) contamination; some antibodies may cross-react with it. |
| Non-fat Dry Milk | 0.1-5% | Inexpensive and readily available. | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin detection and phospho-protein analysis. |
| Casein | 1% | Can provide lower backgrounds than milk or BSA and is recommended for biotin-avidin systems. | May mask some epitopes. |
| Fish Gelatin | 0.1-5% | Low cross-reactivity with mammalian antibodies. | May not be as effective as BSA or milk in all situations and can contain endogenous biotin. |
| Synthetic Polymers (PEG, PVP) | Varies | Protein-free, reducing the chance of cross-reactivity. Useful for experiments requiring low protein content. | Can be more expensive and may require more optimization. |
Step 3: Address Endogenous Biotin and Biotin-Binding Proteins
Biological samples can contain endogenous biotin or proteins that bind biotin, leading to false positives.
Protocol for Blocking Endogenous Biotin
This two-step procedure can be used to block endogenous biotin in your sample before adding the biotinylated probe.
-
Saturate Endogenous Biotin: Incubate the sample with an excess of streptavidin (or avidin) to bind to all available biotin.
-
Block Excess Streptavidin Sites: Incubate the sample with free biotin to saturate the remaining biotin-binding sites on the streptavidin added in the first step.
Caption: Two-step process for blocking endogenous biotin.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background even with a blocking buffer?
A1: There are several possibilities:
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The blocking agent itself is a source of contamination. For example, non-fat milk and some grades of BSA contain endogenous biotin which can interact with streptavidin. Try switching to a biotin-free BSA or a synthetic blocking agent.
-
The blocking may be incomplete. Increase the concentration of your blocking agent, the incubation time, or the temperature.
-
Your sample contains endogenous biotin or biotin-binding proteins. Consider implementing an endogenous biotin blocking step.
-
The concentration of your detection reagent (e.g., streptavidin-HRP) is too high. Titrate your detection reagent to find the optimal concentration that gives a good signal-to-noise ratio.
Q2: Can the PEG linker in this compound contribute to non-specific binding?
A2: While polyethylene (B3416737) glycol (PEG) is often used to reduce non-specific protein adsorption, high concentrations or specific interactions with certain surfaces could potentially contribute to background. If you suspect this is an issue, including a small amount of free PEG in your blocking buffer as a competitor might help.
Q3: How can I optimize my washing steps to reduce background?
A3: Optimization of washing is crucial.
-
Increase the number of washes: This helps to remove loosely bound molecules. Try increasing from 3-4 washes to 5-8.
-
Increase the volume of wash buffer: Ensure the entire surface is thoroughly washed.
-
Increase the stringency of the wash buffer:
-
Add a non-ionic detergent like Tween-20 (0.05-0.1%).
-
Increase the salt concentration (e.g., NaCl) to disrupt electrostatic interactions.
-
-
Increase the duration of wash steps: Allow the wash buffer to incubate for a few minutes during each wash step.
Q4: What are the best negative controls for my this compound pull-down experiment?
A4: Proper negative controls are essential to confirm the specificity of your interactions.
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Beads/surface only with lysate: This control will show you which proteins are binding non-specifically to your solid support.
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Beads/surface with biotinylated probe but no lysate: This will reveal if the probe itself is binding to the support.
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Competition control: Perform the pull-down in the presence of a large excess of free, non-biotinylated ATP. A specific interaction should be outcompeted, leading to a significant reduction in the signal of your protein of interest.
-
Scrambled or inactive probe control: If possible, use a biotinylated molecule that is structurally similar to ATP but does not bind to your target protein.
Signaling Pathway and Experimental Principles
The core of the issue with non-specific binding is the unintended interactions between various components of the assay. The following diagram illustrates these potential unwanted interactions.
Caption: Diagram of specific vs. non-specific binding interactions.
References
Stability of ATP-PEG8-Biotin in cell lysates and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of ATP-PEG8-Biotin, particularly in cell lysate applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
To ensure the integrity and performance of this compound, it is crucial to adhere to the recommended storage conditions. Degradation of the reagent can lead to failed experiments or inconsistent results.
| Format | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Note: It is highly recommended to avoid repeated freeze-thaw cycles. For solutions, aliquot into single-use volumes to maintain stability.
Q2: What are the primary factors affecting the stability of this compound in cell lysates?
The stability of this compound in a complex biological mixture like a cell lysate is influenced by several factors:
-
Enzymatic Degradation: Cell lysates contain endogenous enzymes such as ATPases and phosphatases that can hydrolyze the triphosphate chain of this compound. This is a primary cause of reagent degradation during an experiment.
-
Chemical Hydrolysis: Like ATP, the triphosphate group of this compound is susceptible to chemical hydrolysis, which can be influenced by buffer pH and temperature.
-
Storage and Handling: Improper storage and repeated freeze-thaw cycles can lead to the degradation of the compound even before it is used in an experiment.[1]
Q3: How does the degradation of this compound affect experimental results?
Degradation of this compound can manifest in several ways, impacting the quality and interpretation of your data:
-
Reduced Signal: As the concentration of intact this compound decreases, the efficiency of the kinase-catalyzed biotinylation will be reduced, leading to a weaker signal.
-
Increased Background: Degradation can liberate free biotin-amine, which may lead to non-specific labeling of proteins in the lysate, resulting in high background noise.[1]
-
Inconsistent Results: The variable rate of degradation between experiments can lead to poor reproducibility.
Troubleshooting Guides
Issue 1: High Background Signal in Western Blot Detection
High background can obscure the specific signal from your protein of interest. Several factors related to this compound and the experimental procedure can contribute to this issue.
| Potential Cause | Troubleshooting Step |
| Non-specific Biotinylation | Some commercial ATP-biotin analogs have been reported to biotinylate proteins independently of kinase activity.[2][3] Run a negative control reaction without the kinase to check for non-specific labeling. Consider using a different batch or supplier of this compound. |
| Endogenous Biotinylated Proteins | Cell lysates naturally contain biotinylated proteins (e.g., carboxylases). This can lead to background bands when probing with streptavidin conjugates. |
| Contaminated Reagents | Ensure all buffers and reagents are free from biotin (B1667282) contamination. Avoid using milk as a blocking agent, as it contains endogenous biotin.[4] Use high-purity BSA or other biotin-free blocking agents. |
| Degraded this compound | Old or improperly stored this compound can release free biotin-amine, leading to non-specific labeling. Use a fresh aliquot of the reagent and ensure it has been stored correctly. |
Issue 2: Low or No Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inactive Kinase | Confirm the activity of your kinase with a standard activity assay using regular ATP. Ensure the kinase is stored properly and has not undergone multiple freeze-thaw cycles. |
| Degraded this compound | The concentration of active this compound may be too low due to degradation. Use a fresh aliquot and minimize the pre-incubation time in the lysate before starting the reaction. Consider performing a stability test of the reagent in your specific lysate (see protocol below). |
| Sub-optimal Reaction Conditions | Optimize the concentrations of the kinase, substrate, and this compound. Ensure the buffer composition (pH, ionic strength, co-factors) is optimal for your kinase of interest. |
| Inefficient Biotinylation Detection | Ensure your streptavidin-HRP conjugate is active and used at the correct dilution. Optimize the Western blot procedure, including transfer efficiency and ECL substrate. |
Experimental Protocols
Protocol 1: Kinase-Catalyzed Biotinylation in Cell Lysate
This protocol provides a general workflow for labeling endogenous kinase substrates in a cell lysate using this compound.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Kinase Reaction Setup:
-
In a pre-chilled microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction may consist of:
-
10 µL of cell lysate (e.g., at 2 mg/mL, for a final concentration of 1 mg/mL)
-
2 µL of 10X kinase reaction buffer
-
1 µL of this compound (from a 1 mM stock, for a final concentration of 50 µM)
-
Add nuclease-free water to a final volume of 20 µL.
-
-
Include necessary controls:
-
Negative Control (No this compound): Replace this compound with water.
-
Negative Control (Kinase Inhibitor): Add a broad-spectrum kinase inhibitor (e.g., staurosporine) to the reaction.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time may need to be determined empirically.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Detection of Biotinylation:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Assessing the Stability of this compound in Cell Lysate
This protocol allows you to determine the approximate stability of this compound in your specific cell lysate, helping to optimize incubation times.
-
Prepare a master mix of your cell lysate and reaction buffer on ice.
-
Add this compound to the master mix to the final desired concentration.
-
Incubate the mixture at 30°C.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the reaction mixture and immediately stop the enzymatic activity by adding SDS-PAGE loading buffer and boiling, or by adding a kinase inhibitor and placing it on ice.
-
To each time-point sample, add a known amount of a purified kinase and a specific substrate.
-
Incubate these secondary reactions for a fixed amount of time (e.g., 30 minutes) at 30°C to allow the remaining active this compound to be used for biotinylating the substrate.
-
Terminate the reactions and analyze the biotinylation of the specific substrate by Western blot.
-
Quantify the band intensities to estimate the amount of active this compound remaining at each time point.
Visualizations
Caption: Experimental workflow for kinase-catalyzed biotinylation in cell lysates.
Caption: Troubleshooting decision tree for high background in biotinylation assays.
References
- 1. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected biotinylation using ATP-γ-Biotin-LC-PEO-amine as a kinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common pitfalls to avoid when using ATP-PEG8-Biotin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using ATP-PEG8-Biotin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical probe consisting of an Adenosine Triphosphate (ATP) analog linked via a polyethylene (B3416737) glycol (PEG8) spacer to a biotin (B1667282) molecule. Its primary application is in kinase assays and phosphoproteomics.[1][2] It acts as a co-substrate for kinases, which transfer the biotin-modified γ-phosphate to their protein or peptide substrates.[1][2] This "biotinylation" allows for the detection, purification, and identification of kinase substrates.
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to prevent degradation of the triphosphate group, which can compete with the intact probe in kinase reactions.[1] this compound should be stored at -20°C.[3][4] It is recommended to avoid repeated freeze-thaw cycles.[1] For solutions, it is best to aliquot the compound into single-use volumes. Some manufacturers supply it as a solution in water or methanol (B129727); in the case of a methanol solution, the solvent should be evaporated before use in an aqueous kinase reaction.[1] Short-term exposure to ambient temperatures (up to one week) is generally acceptable.[3][4]
Q3: What are the roles of the different components of the this compound molecule?
A3: Each part of the molecule has a specific function:
-
ATP Analog: This portion of the molecule is recognized by the active site of kinases, allowing it to serve as a phosphate (B84403) donor.
-
PEG8 Spacer: The eight-unit polyethylene glycol linker is hydrophilic and flexible. It increases the water solubility of the molecule and provides steric separation between the biotin tag and the substrate, which can help minimize interference with the kinase's activity and improve the accessibility of the biotin for detection.
-
Biotin Tag: This high-affinity ligand for streptavidin and avidin (B1170675) enables the detection, capture, and purification of the labeled substrates using streptavidin-conjugated reagents (e.g., beads, fluorophores, enzymes).
Q4: Can this compound be used with any protein kinase?
A4: While many kinases can utilize this compound as a substrate, its compatibility is not universal and should be empirically determined for each kinase of interest.[1] It is advisable to perform a preliminary experiment with a known substrate for your specific kinase to validate that it can efficiently use this compound.[1]
Q5: What are the main sources of background signal in assays using this compound?
A5: High background can arise from several sources:
-
Endogenous Biotin: Many tissues and cell lysates contain endogenously biotinylated proteins, which can be a significant source of background, especially when using streptavidin-based detection.[5]
-
Non-specific Binding: The biotin-streptavidin interaction is very strong, but non-specific binding of the probe or detection reagents to other components in the assay (e.g., membranes, beads, other proteins) can occur.
-
Contaminating ATP: If the this compound preparation is degraded, the resulting ATP will compete with the probe, leading to a weaker specific signal and potentially higher background.[1]
Troubleshooting Guides
Problem 1: Low or No Signal in Kinase Assay
This is a common issue that can be caused by a variety of factors. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Kinase Inactivity | - Confirm the activity of your kinase preparation using a standard assay with regular ATP.- Ensure you are using the optimal buffer conditions and temperature for your specific kinase. |
| Poor Kinase Compatibility | - As not all kinases accept this compound, test a higher concentration of the probe.- If possible, perform a control experiment with a kinase known to be compatible with biotinylated ATP analogs. |
| Sub-optimal this compound Concentration | - The optimal concentration can vary. Titrate this compound in your assay. Suggested starting concentrations are in the low millimolar range (e.g., 1-2 mM), but this needs to be optimized.[2] |
| Degraded this compound | - Ensure the probe has been stored correctly at -20°C and freeze-thaw cycles have been minimized.[1][3][4]- Use a fresh aliquot of the probe. |
| Inefficient Detection | - Check the concentration and activity of your streptavidin-conjugate.- Ensure you are using a detection system with sufficient sensitivity. |
Problem 2: High Background Signal
High background can obscure your specific signal, making data interpretation difficult. Here are some common causes and how to address them.
| Potential Cause | Troubleshooting Steps |
| Endogenous Biotin Interference | - If working with cell or tissue lysates, perform a biotin blocking step.[5] This typically involves pre-incubating the sample with free avidin, followed by blocking any remaining biotin-binding sites on the avidin with free biotin. |
| Non-specific Binding to Surfaces | - Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) in your buffers.[6]- Increase the number and duration of wash steps.[6]- Add a mild detergent like Tween-20 (0.05-0.1%) to your wash and blocking buffers.[6] |
| Concentration of Reagents Too High | - Titrate down the concentration of your streptavidin-conjugate to find the optimal signal-to-noise ratio.- A very high concentration of this compound might also contribute to background. |
| Contamination of Buffers | - Prepare all buffers fresh, using high-purity reagents. |
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C36H63N8O22P3S | [3][4] |
| Molecular Weight | 1084.91 g/mol | [3][4] |
| Purity | ≥ 95% (HPLC) | [3][4] |
| Supplied Form | Typically a solution in water | [3][4] |
| Supplied Concentration | 5.0 - 5.5 mM | [3][4] |
| Storage Temperature | -20°C | [3][4] |
| Shelf Life | 12 months from delivery (when stored correctly) | [3] |
Table 2: Suggested Starting Concentrations for this compound in Kinase Assays
Disclaimer: These are suggested starting points. Optimal concentrations must be determined empirically for each specific kinase and substrate.
| Assay Type | Suggested Starting Concentration | Reference |
| In Vitro Peptide Substrate Assay | 2 mM | [2] |
| In Vitro Full-Length Protein Assay | 1-2 mM | [1] |
| Cell Lysate Labeling | 1 mM | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase-Catalyzed Biotinylation of a Peptide Substrate
This protocol is adapted from general methods for using ATP-biotin analogs and should be optimized for your specific kinase.[1][2]
Materials:
-
This compound
-
Protein Kinase of interest
-
Peptide substrate with kinase recognition sequence
-
Kinase reaction buffer (optimal for your kinase)
-
Stop solution (e.g., EDTA)
-
Streptavidin-coated beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 20 µL reaction might contain:
-
2 µL of 10x Kinase Buffer
-
4 µL of Peptide Substrate (e.g., 200 µM stock for a final concentration of 40 µM)
-
2 µL of this compound (e.g., 20 mM stock for a final concentration of 2 mM)
-
1 µL of Protein Kinase (concentration depends on enzyme activity)
-
11 µL of nuclease-free water
-
-
Incubation: Incubate the reaction at the optimal temperature for your kinase (e.g., 30°C) for 1-2 hours.
-
Stopping the Reaction: Add stop solution to chelate divalent cations necessary for kinase activity.
-
Capture of Biotinylated Peptides: Add streptavidin-coated beads to the reaction mixture and incubate with gentle rotation for 1 hour at room temperature to capture the biotinylated peptides.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound components.
-
Elution: Elute the captured peptides from the beads by adding elution buffer and heating (e.g., 95°C for 5 minutes).
-
Analysis: The eluted peptides can be analyzed by methods such as MALDI-TOF mass spectrometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm biotinylation.
Protocol 2: Pull-Down of Biotinylated Proteins from Cell Lysates
This protocol provides a general workflow for labeling and isolating kinase substrates from a complex mixture.[1]
Materials:
-
This compound
-
Cell lysate
-
Kinase reaction buffer
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Reaction: In a microcentrifuge tube, combine:
-
Cell lysate (e.g., 1 mg total protein)
-
10x Kinase Buffer to a final concentration of 1x
-
This compound to a final concentration of 1 mM
-
Adjust the final volume with lysis buffer.
-
-
Incubation: Incubate the reaction for 1-2 hours at 30°C with gentle mixing.
-
Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Use a magnetic stand to pellet the beads. Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: The eluted proteins can be separated by SDS-PAGE and analyzed by Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification of kinase substrates.
Visualizations
References
- 1. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-PEG8-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. arp1.com [arp1.com]
How to minimize background signal in ATP-PEG8-Biotin assays
Welcome to the technical support center for ATP-PEG8-Biotin assays. This guide provides detailed troubleshooting advice and frequently asked questions to help you minimize background signal and achieve a high signal-to-noise ratio in your experiments.
Troubleshooting High Background Signal
High background can obscure specific signals, leading to unreliable and difficult-to-interpret data. This section addresses the most common causes of high background in a question-and-answer format.
Question: My negative control wells (no target analyte) exhibit a high signal. What are the likely causes?
Answer: A high signal in negative controls typically points to non-specific binding of detection reagents or issues with the blocking or washing steps.
-
Insufficient Blocking: The blocking buffer may not be effectively preventing reagents from binding directly to the plate surface.[1] Consider increasing the concentration of your blocking agent, extending the incubation time, or trying a different blocking agent altogether.[1][2]
-
Non-Specific Binding of Streptavidin Conjugate: The streptavidin-enzyme conjugate may be binding non-specifically to the well surface or to the blocking agent itself.[3] Optimizing the concentration of the streptavidin conjugate through titration is crucial.[4]
-
Contaminated Reagents: One or more of your reagents (buffers, antibodies, streptavidin conjugate) could be contaminated. It is advisable to prepare fresh reagents and use sterile, disposable pipette tips for each step.
-
Cross-Reactivity: In a sandwich assay format, the detection antibody may be cross-reacting with the capture antibody.
Question: I am observing high background across the entire plate, including blank wells (no reagents added except substrate). What should I investigate?
Answer: Uniformly high background often indicates a systemic issue with the substrate, buffers, or the instrumentation itself.
-
Substrate Issues: The substrate may have degraded or may have a high innate color, leading to a baseline signal. Ensure the substrate is stored correctly and has not expired. Reading the plate too long after substrate addition can also increase background. For chemiluminescent assays, the substrate incubation should be performed in the dark.
-
Contaminated Wash Buffer or Assay Plates: Buffers can become contaminated with microbes or other substances over time. Similarly, the assay plates themselves might be dirty or exhibit autofluorescence. Using fresh, high-purity reagents and high-quality assay plates is recommended.
-
Instrumental Noise: For luminometer-based ATP assays, a dirty instrument, light saturation of the photodetector, or radio frequency interference from nearby electronic devices can cause artificially high readings. Ensure the luminometer is clean and properly calibrated.
Question: Could endogenous biotin (B1667282) in my biological sample be causing the high background?
Answer: Yes, endogenous biotin is a common source of interference in assays utilizing the streptavidin-biotin system, especially in tissues with high metabolic activity. This free biotin in the sample can compete with the biotinylated probe, or biotinylated proteins in the sample can bind to the streptavidin conjugate, generating a false positive signal. A specific blocking step is required to mitigate this.
Experimental Workflow and Background Sources
The following diagram illustrates a typical workflow for an this compound assay and highlights the key stages where background signal can be introduced.
Caption: Workflow of an this compound assay with potential entry points for high background.
Frequently Asked Questions (FAQs)
Q1: What are the most effective blocking agents for biotin-based assays?
A1: The choice of blocking agent is critical. While non-fat dried milk is a common and inexpensive blocker, it is not recommended for avidin-biotin detection systems because it contains endogenous biotin, which will cause very high background. Bovine Serum Albumin (BSA) is a widely used alternative that is compatible with biotin-based systems. Commercially available, protein-free blocking buffers are often the best choice as they are specifically formulated to provide low background and high consistency.
Q2: How can I optimize my washing steps to reduce background?
A2: Insufficient washing is a primary cause of high background. To optimize this step:
-
Increase Wash Cycles: Increase the number of wash cycles from 3 to 4 or 5.
-
Increase Volume: Ensure the wells are completely filled with wash buffer during each step.
-
Add a Soak Step: Introducing a short incubation or "soak" time (e.g., 30-60 seconds) with the wash buffer before aspirating can improve the removal of unbound reagents.
-
Add Detergent: Including a non-ionic detergent like Tween-20 (0.05% v/v) in your wash buffer can help reduce non-specific interactions.
-
Consider a Biotin Wash: In some cases, adding a small amount of free biotin to the wash solution after the streptavidin-conjugate step can help displace non-specifically bound conjugate, thereby reducing background.
Q3: Does the PEG8 linker in the this compound probe help with background?
A3: Yes, the polyethylene (B3416737) glycol (PEG) spacer is designed to minimize non-specific binding. Its hydrophilic nature helps prevent aggregation and reduces hydrophobic interactions between the probe and other surfaces. The flexible spacer also provides steric hindrance, which can reduce unwanted interactions. However, even with the PEG linker, optimization of blocking and washing is still essential.
Data Summary Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages & Incompatibilities |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Compatible with biotin systems; can be used for phosphoprotein detection. | Can have lot-to-lot variability; may contain IgG that cross-reacts with some secondary antibodies. |
| Non-Fat Dried Milk | 2-5% (w/v) | Inexpensive and readily available. | Incompatible with avidin-biotin systems due to endogenous biotin. Also interferes with phosphoprotein detection. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody to avoid cross-reactivity. |
| Commercial/Synthetic Blockers | Varies by manufacturer | High consistency, low cross-reactivity, often protein-free, and optimized for low background. | More expensive than "homemade" blockers. |
Table 2: Troubleshooting High Background - Quick Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High signal in negative controls | Insufficient blocking; Non-specific binding of streptavidin conjugate. | Increase blocking time/concentration; try a different blocker; optimize streptavidin conjugate concentration via titration. |
| High signal across entire plate | Substrate degradation; Contaminated buffers or plates; Instrument noise. | Use fresh substrate and buffers; clean luminometer; check for light leaks or RF interference. |
| High signal only in sample wells | Endogenous biotin in the sample. | Implement an endogenous biotin blocking protocol before adding the this compound probe. |
| Inconsistent or "edge effect" background | Improper plate washing; Uneven temperature during incubation. | Ensure thorough and consistent washing across all wells; use a calibrated incubator and allow plates to reach temperature evenly. |
Experimental Protocols
Protocol 1: General Endogenous Biotin Blocking
This protocol is used to block biotin naturally present in a sample before the addition of a biotinylated probe.
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with 1-3% BSA in TBS) to reduce general non-specific binding.
-
Streptavidin Block: Prepare a solution of streptavidin (approx. 0.1 mg/mL) in your wash buffer. Add this solution to your sample and incubate for 15-30 minutes at room temperature. This step saturates the endogenous biotin with streptavidin.
-
Wash: Wash the sample thoroughly (at least 3 times) with your wash buffer to remove unbound streptavidin.
-
Free Biotin Block: Prepare a solution of free D-Biotin (approx. 0.5 mg/mL) in your wash buffer. Add this solution and incubate for 15-30 minutes at room temperature. This step blocks the remaining biotin-binding sites on the streptavidin molecules that are now bound to the endogenous biotin.
-
Final Wash: Wash the sample thoroughly (at least 3 times) with your wash buffer.
-
Proceed with Assay: The sample is now ready for the addition of your this compound probe.
Endogenous Biotin Blocking Mechanism
Caption: The two-step mechanism for blocking endogenous biotin interference.
Troubleshooting Logic Tree
If you are experiencing high background, use this decision tree to systematically identify the source of the problem.
Caption: A logical decision tree for troubleshooting the source of high background signal.
References
Dealing with endogenous biotin interference in ATP-PEG8-Biotin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with endogenous biotin (B1667282) interference in experiments utilizing ATP-PEG8-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it interfere with my this compound assay?
A1: Endogenous biotin, also known as Vitamin B7 or Vitamin H, is a naturally occurring coenzyme found in all living cells.[1] It is particularly abundant in tissues like the liver, kidney, mammary gland, and adipose tissue.[2] In assays using the high-affinity interaction between biotin and streptavidin (or avidin) for detection, the presence of this endogenous biotin can lead to high background signals or false positives.[1][2] This interference occurs because the streptavidin-based detection reagents will bind to the endogenous biotin in the sample in the same way they bind to the biotin tag on your this compound probe.
Q2: How does endogenous biotin interference manifest in my experimental results?
Q3: Which tissues or cell types are most likely to cause endogenous biotin interference?
A3: Tissues with high metabolic activity and those involved in fatty acid synthesis often have high levels of endogenous biotin. These include:
-
Liver
-
Kidney
-
Mammary gland
-
Adipose tissue
-
Spleen
Frozen (cryostat) sections are often more prone to showing high endogenous biotin binding activity.
Q4: Can biotin supplements taken by subjects interfere with my experiments?
A4: Yes, high-dose biotin supplementation is a significant and emerging source of interference in biotin-streptavidin-based assays. Over-the-counter supplements for hair, skin, and nail health can contain high levels of biotin, leading to elevated concentrations in biological samples. This exogenous biotin will compete with your this compound for binding to streptavidin, potentially leading to false-negative or inaccurate results.
Troubleshooting Guide
Issue: High Background Staining or Signal
High background is the most common problem arising from endogenous biotin. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Confirm Endogenous Biotin is the Culprit
-
Negative Control: Run a control experiment where the sample is processed with the streptavidin-conjugate detection reagent but without the addition of the this compound probe. If you still observe a strong signal, it is highly likely due to endogenous biotin.
Step 2: Implement a Biotin Blocking Protocol
-
Avidin (B1170675)/Streptavidin Blocking: This is the most effective method to prevent interference. It involves a two-step process:
-
Incubate the sample with an excess of unlabeled streptavidin or avidin to bind to all endogenous biotin.
-
Incubate with an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin/avidin molecules from the previous step.
-
Step 3: Consider Alternative Detection Systems
-
If biotin blocking is insufficient or undesirable, consider using a detection system that does not rely on the biotin-streptavidin interaction. Polymer-based detection systems are a common alternative.
Quantitative Data Summary
The concentration of biotin that can cause interference varies depending on the assay design and the specific reagents used.
| Biotin Source | Interfering Concentration Range | Impact on Assay | Reference |
| Endogenous (Physiological) | Generally low and non-interfering in healthy individuals (0.12–0.36 nM in blood) | Can be significant in biotin-rich tissues (e.g., liver, kidney) | |
| High-Dose Supplementation | Can elevate plasma levels significantly (e.g., >1200 ng/mL or 4.9 µM) | Falsely low results in sandwich assays, falsely high in competitive assays | |
| FDA Recommended Threshold for Testing | Manufacturers should test for interference up to at least 3510 ng/mL (14,367 nM) | To ensure assay robustness against supplementation |
Experimental Protocols
Protocol: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections or cell preparations before incubation with a biotinylated probe like this compound.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Unlabeled Streptavidin (or Avidin)
-
Free D-Biotin
-
Protein-based blocker (e.g., Normal Serum or BSA)
Procedure:
-
Initial Blocking: Perform your standard protein-based blocking step to prevent non-specific antibody binding (e.g., incubate with normal serum or BSA in wash buffer for 30 minutes).
-
Streptavidin Incubation: Prepare a solution of 0.1 mg/mL (~1.7 µM) unlabeled streptavidin in wash buffer. Cover the sample with this solution and incubate for 15 minutes at room temperature.
-
Washing: Wash the sample three times for 10 minutes each with wash buffer.
-
Biotin Incubation: Prepare a solution of 0.5 mg/mL (~2 mM) free D-Biotin in wash buffer. Cover the sample with this solution and incubate for 30-60 minutes at room temperature. This step saturates the biotin-binding sites of the streptavidin added in step 2.
-
Final Washing: Wash the sample three times for 10 minutes each with wash buffer.
-
Proceed with Assay: The sample is now ready for incubation with your this compound probe and subsequent detection with a streptavidin conjugate.
Visualizations
Caption: Mechanism of Endogenous Biotin Interference.
Caption: Experimental Workflow for Endogenous Biotin Blocking.
Caption: Troubleshooting Decision Tree for High Background.
References
Technical Support Center: Optimizing ATP-PEG8-Biotin Pull-Down Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the washing steps in ATP-PEG8-Biotin pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG8 linker in the this compound probe?
The Polyethylene Glycol (PEG) linker in the this compound probe serves multiple functions. It provides a flexible spacer between the ATP molecule and the biotin (B1667282) tag, which can help to minimize steric hindrance and allow the bait (ATP) and the tag (biotin) to interact effectively with their respective binding partners. PEG linkers are also known to improve the solubility of the molecule.[1][][3][4] However, it's important to be aware that PEG itself can have "hidden" hydrophobicity and may engage in non-specific interactions with proteins.[5][6]
Q2: Why am I seeing high background (non-specific binding) in my pull-down assay?
High background is a common issue in pull-down assays and can be caused by several factors:
-
Insufficient Washing: The number of wash steps or the stringency of the wash buffers may be inadequate to remove proteins that are non-specifically bound to the beads or the bait molecule.
-
Hydrophobic Interactions: The PEG linker, although generally considered hydrophilic, can exhibit hydrophobic properties that lead to non-specific protein binding.[5][6][7]
-
Ionic Interactions: Non-specific binding can occur due to electrostatic interactions between proteins and the affinity matrix.
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins that can bind to streptavidin beads, contributing to background.[8]
-
Non-specific binding to ATP: The ATP moiety itself can bind to a wide range of ATP-binding proteins present in the cell lysate, which may not be the intended targets.[9]
Q3: How can I reduce non-specific binding to the streptavidin beads?
To minimize non-specific binding to the beads, consider the following strategies:
-
Pre-clearing the Lysate: Incubate the cell lysate with streptavidin beads alone before adding your biotinylated probe. This will help to remove proteins that non-specifically bind to the beads.
-
Blocking the Beads: Before adding the lysate, incubate the streptavidin beads with a blocking solution containing biotin. This will saturate the biotin-binding sites on the streptavidin that are not occupied by your probe.[10]
-
Using Hydrophilic Beads: Consider using hydrophilic streptavidin magnetic beads, which are designed to reduce non-specific binding.[11]
Q4: What is the optimal number of wash steps?
The optimal number of washes is a balance between reducing background and retaining your specific protein interactions. A typical starting point is 3-5 washes.[11][12][13] However, this may need to be optimized for your specific experiment. If the background is high, you can increase the number of washes. It is important to be consistent with the number of washes across all your experiments for reproducibility.
Troubleshooting Guide
This guide addresses common problems encountered during the washing steps of this compound pull-down assays and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate washing stringency. | Increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt ionic interactions.[10] Start with 150 mM NaCl and increase up to 500 mM if necessary. |
| Non-specific hydrophobic interactions with the PEG linker. | Include a non-ionic detergent (e.g., Tween-20, Triton X-100, or NP-40) in your wash buffer.[14] Start with a low concentration (e.g., 0.05%) and optimize as needed. | |
| Insufficient number of washes. | Increase the number of wash steps to 4 or 5.[11][12] | |
| Loss of "Prey" Protein | Wash conditions are too harsh. | Decrease the salt or detergent concentration in the wash buffer. |
| The interaction between your "bait" and "prey" is weak. | Reduce the number of washes or the duration of each wash. Consider using cross-linking agents to stabilize the interaction before the pull-down. | |
| Inconsistent Results | Variability in washing technique. | Ensure consistent and thorough resuspension of the beads during each wash step. Use a fixed volume of wash buffer for each wash. |
| Incomplete removal of wash buffer. | Carefully aspirate the supernatant after each wash without disturbing the beads. Residual wash buffer can interfere with elution. |
Quantitative Data Summary: Wash Buffer Components
Optimizing the composition of your wash buffer is critical for a successful pull-down assay. The following table provides a starting point for the concentration of common additives to your base wash buffer (e.g., PBS or Tris-buffered saline).
| Component | Function | Starting Concentration | Optimization Range | Reference |
| Salt (e.g., NaCl) | Reduces non-specific ionic interactions. | 150 mM | 150 mM - 1 M | [8][10][15] |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | Reduces non-specific hydrophobic interactions. | 0.05% (v/v) | 0.01% - 0.5% (v/v) | [11][14] |
Note: The optimal concentrations of these components are highly dependent on the specific protein-protein interaction being studied and should be determined empirically.
Experimental Protocols
Protocol: Optimizing Wash Steps for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, buffer compositions, and wash steps is recommended for each specific experimental system.
1. Bead Preparation and Probe Immobilization: a. Resuspend the streptavidin magnetic beads by vortexing.[15] b. Transfer the desired amount of beads to a microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.[11][15] d. Equilibrate the beads by washing them three times with a binding/wash buffer (e.g., 1X PBS, pH 7.4).[11][15] e. Resuspend the beads in the binding buffer and add the this compound probe. f. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.[11]
2. Protein Binding: a. After probe immobilization, pellet the beads using a magnetic rack and discard the supernatant. b. Add your cell lysate (pre-cleared, if necessary) to the beads. c. Incubate for 1-4 hours at 4°C with gentle rotation to allow the "prey" proteins to bind to the ATP "bait".[16]
3. Washing Steps (Optimization is key): a. Place the tube on a magnetic rack to pellet the beads and carefully remove the lysate. b. Add 1 mL of Wash Buffer 1 (e.g., 1X PBS with 150 mM NaCl and 0.05% Tween-20) to the beads. c. Resuspend the beads completely and incubate for 5 minutes with gentle rotation. d. Pellet the beads and discard the supernatant. e. Repeat steps 3b-3d for a total of 3-5 washes. You can increase the stringency in subsequent washes by using a buffer with a higher salt concentration (Wash Buffer 2, e.g., 1X PBS with 300-500 mM NaCl and 0.05% Tween-20).
4. Elution and Analysis: a. After the final wash, remove all of the wash buffer. b. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., a buffer containing a high concentration of free biotin or a low pH buffer). c. Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for an this compound pull-down assay.
Caption: Logical workflow for troubleshooting and optimizing wash steps.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of polymer size and hydrophobic end-group in PEG-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the ATP Binding Ability of NLRP3 from Cell Lysates by a Pull-down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. neb.com [neb.com]
- 12. RNA Pull-down Procedure to Identify RNA Targets of a Long Non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to ATP Analogs in Kinase Assays: ATP-PEG8-Biotin vs. ATP-γ-S
In the dynamic field of kinase research and drug discovery, the precise measurement of kinase activity is paramount. While traditional radiometric assays have long been the gold standard, non-radioactive methods are increasingly favored for their safety and high-throughput capabilities.[1][2][3] Among these, assays utilizing modified ATP analogs to label kinase substrates offer powerful alternatives. This guide provides a detailed comparison of two such analogs: ATP-PEG8-Biotin, which allows for direct biotinylation, and ATP-γ-S, which enables substrate thiophosphorylation for subsequent derivatization.
Principle of Detection
This compound: This analog features a biotin (B1667282) molecule linked to the gamma-phosphate of ATP via a polyethylene (B3416737) glycol (PEG) spacer.[4][5] Kinases can recognize this modified ATP and transfer the entire biotinylated gamma-phosphate group onto their substrates.[6][7][8] The resulting biotinylated substrate can then be detected using streptavidin-conjugated probes, such as HRP or fluorophores.[7]
ATP-γ-S (Adenosine 5'-O-(3-thiotriphosphate)): This analog replaces the oxygen atom on the gamma-phosphate with a sulfur atom.[9] Most kinases can utilize ATP-γ-S to thiophosphorylate their substrates.[10] The resulting thiophosphate group is resistant to phosphatases, making the signal more stable.[8] This modified substrate can be detected in a two-step process, often involving alkylation of the thiophosphate with a biotin derivative, which is then detected by streptavidin conjugates.[9] Alternatively, specific antibodies that recognize the thiophosphate ester can be used.[11]
Comparative Data
The choice between this compound and ATP-γ-S can depend on several factors, including the specific kinase being studied, the desired workflow, and the detection method. The following table summarizes key comparative aspects:
| Feature | This compound | ATP-γ-S |
| Assay Principle | Direct, one-step enzymatic biotinylation of the substrate. | Two-step process: enzymatic thiophosphorylation followed by chemical biotinylation or antibody-based detection. |
| Workflow | Simpler and faster due to the direct incorporation of the detection tag. | More complex, involving an additional incubation step for biotinylation or antibody binding. |
| Signal Stability | The resulting phosphodiester bond may be susceptible to phosphatases.[8] | The thiophosphate bond is generally resistant to phosphatases, leading to a more stable signal.[8] |
| Kinase Compatibility | May have lower compatibility with some kinases due to the bulky biotin-PEG8 group.[6] | Generally well-tolerated by a wide range of kinases.[10] |
| Detection | Primarily through streptavidin-based probes. | Streptavidin-based probes (after biotinylation) or thiophosphate-specific antibodies. |
| Potential for Interference | The bulky tag might sterically hinder the kinase-substrate interaction for some pairs. | The second chemical labeling step could introduce variability or background signal if not optimized. |
Experimental Workflows
The experimental workflows for kinase assays using this compound and ATP-γ-S differ primarily in the steps following the kinase reaction.
This compound Experimental Workflow
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. γ-PEG8-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 6. A cell permeable ATP analog for kinase-catalyzed biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
ATP-PEG8-Biotin vs. Traditional Radiolabeling: A Comparative Guide for Kinase Assay Development
For researchers, scientists, and drug development professionals, selecting the optimal assay methodology is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of ATP-PEG8-Biotin, a non-radioactive labeling reagent, and traditional radiolabeling techniques for kinase activity assays. We will delve into the underlying principles, experimental workflows, and key performance characteristics of each method, supported by experimental data and detailed protocols to inform your assay development decisions.
The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is fundamental to understanding cellular signaling and disease pathogenesis. Consequently, kinase assays are a cornerstone of basic research and drug discovery. Historically, the "gold standard" for quantifying kinase activity has been the use of radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP, which allows for the direct and sensitive detection of substrate phosphorylation.[1][2][3] However, the inherent safety concerns, stringent regulatory requirements, and disposal issues associated with radioactive materials have driven the development of safer, non-radioactive alternatives.[4] this compound has emerged as a powerful tool in this landscape, offering a non-radioactive method for labeling kinase substrates.[5][6][7]
This guide will objectively compare these two methodologies, highlighting the advantages of this compound in terms of safety, ease of use, and adaptability, while also acknowledging the established sensitivity and directness of radiolabeling.
Unveiling the Mechanisms: How Each Method Works
Traditional Radiolabeling: This method relies on a kinase transferring the terminal phosphate (B84403) group from a radiolabeled ATP analog (e.g., [γ-³²P]ATP) to a substrate (protein or peptide).[1][3] The incorporation of the radioactive phosphate is then quantified, typically by separating the labeled substrate from the unreacted ATP and measuring the radioactivity using scintillation counting or autoradiography.[2][8]
This compound Labeling: In this approach, the kinase utilizes this compound as a co-substrate. The enzyme transfers the γ-phosphate, which is attached to a biotin (B1667282) molecule via a polyethylene (B3416737) glycol (PEG8) linker, onto the substrate.[5][7] The resulting biotinylated substrate can then be detected and quantified using the high-affinity interaction between biotin and streptavidin (or avidin).[9] This detection can be achieved through various readouts, such as fluorescence, luminescence, or colorimetric assays, depending on the conjugate used with streptavidin.
At a Glance: Key Performance Metrics
The following table summarizes the key performance characteristics of this compound and traditional radiolabeling based on available data. Direct head-to-head quantitative comparisons in single studies are limited; therefore, the values presented are representative of typical assay performance.
| Feature | This compound | Traditional Radiolabeling ([γ-³²P]ATP) |
| Safety | Non-radioactive, minimal safety concerns | Radioactive, requires specialized handling, monitoring, and disposal |
| Ease of Use | Simpler workflow, no specialized licenses required | Complex protocols, stringent regulatory compliance |
| Assay Throughput | Amenable to high-throughput screening (HTS) formats | Generally lower throughput due to handling and wash steps |
| Sensitivity | High, with potential for signal amplification | Very high, considered the "gold standard" |
| Detection Limit | Low femtomole range reported for similar biotin-capture assays[10] | Low femtomole range |
| Signal-to-Noise Ratio | Potentially high, dependent on detection method[11] | Generally high due to low background |
| Z'-Factor | Values >0.5 are achievable, indicating excellent assay quality for HTS[12] | Not typically used for low-throughput assays, but high reproducibility is a hallmark |
| Versatility | Broad kinase compatibility[6][7]; adaptable to various detection methods | Broad kinase compatibility; direct detection |
| Cost | Higher initial reagent cost, but lower overall cost (no disposal fees) | Lower reagent cost, but significant costs for licensing, monitoring, and waste disposal |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for kinase assays using this compound and traditional radiolabeling.
Delving into the Details: Experimental Protocols
Below are detailed, representative protocols for performing a kinase assay using both this compound and traditional radiolabeling.
Protocol 1: Kinase Assay using this compound
This protocol outlines a general procedure for a kinase assay with detection via a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric readout.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
Streptavidin-coated microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution for TMB (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a microplate, prepare the kinase reaction by adding the kinase reaction buffer, substrate, and purified kinase.
-
Initiate Reaction: Add this compound to each well to initiate the reaction. The final concentration of this compound should be optimized for each kinase, but a starting point is often near the Kₘ for ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Capture Biotinylated Substrate: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.
-
Wash: Aspirate the contents of the wells and wash three times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP: Add streptavidin-HRP diluted in wash buffer to each well and incubate for 30 minutes at room temperature.
-
Wash: Repeat the wash step as in step 6.
-
Develop Signal: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Signal Development: Stop the colorimetric reaction by adding the TMB stop solution.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of biotinylated substrate, and thus to the kinase activity.
Protocol 2: Traditional [γ-³²P]ATP Filter Binding Kinase Assay
This protocol describes a common method for a radiolabeling kinase assay using a filter-binding apparatus to separate the phosphorylated substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (typically a peptide)
-
[γ-³²P]ATP
-
Unlabeled ("cold") ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction by adding the kinase reaction buffer, substrate, and purified kinase. Keep on ice.[13]
-
Prepare ATP Mix: Prepare a mix of [γ-³²P]ATP and unlabeled ATP to achieve the desired specific activity.
-
Initiate Reaction: Add the ATP mix to the reaction tube to initiate the kinase reaction.[13]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-20 minutes).[13]
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Immediately immerse the filter paper in stop solution.[14]
-
Wash: Wash the filter papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP. This is a critical step to reduce background signal.
-
Dry Filter Paper: Allow the filter papers to air dry completely.
-
Scintillation Counting: Place each dry filter paper into a scintillation vial, add scintillation fluid, and cap the vial.
-
Quantify Radioactivity: Measure the amount of radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of ³²P incorporated into the substrate, reflecting the kinase activity.
Signaling Pathways and Logical Relationships
The choice between this compound and radiolabeling often depends on the specific application and the signaling pathway being investigated. For example, in high-throughput screening for kinase inhibitors, the ease of use and automation compatibility of the this compound method are significant advantages.
The logical relationship for selecting an assay can be summarized as follows:
Conclusion: Making an Informed Choice
Both this compound and traditional radiolabeling are powerful techniques for measuring kinase activity. While radiolabeling remains a benchmark for sensitivity and direct measurement, the significant advantages of this compound in terms of safety, ease of use, and adaptability to high-throughput applications make it an increasingly attractive alternative for modern drug discovery and cell signaling research. The choice of method will ultimately depend on the specific experimental goals, available resources, and laboratory infrastructure. For laboratories looking to move away from radioactivity without compromising on data quality, this compound offers a robust and versatile solution.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The generality of kinase-catalyzed biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to ATP-PEG8-Biotin and Other Biotinylated ATP Analogs for Kinase Research and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating complex biological pathways and identifying novel therapeutic targets. Biotinylated ATP analogs have emerged as indispensable tools for the study of ATP-binding proteins, particularly protein kinases. This guide provides a detailed comparison of ATP-PEG8-Biotin with other commonly used biotinylated ATP analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research needs.
Introduction to Biotinylated ATP Analogs
Biotinylated ATP analogs are synthetic molecules that mimic the structure of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphate (B84403) donor in biological systems. These analogs typically feature a biotin (B1667282) moiety attached to the ATP molecule, most commonly at the γ-phosphate position. This modification allows for the transfer of a biotinylated phosphate group to the substrates of ATP-utilizing enzymes, such as kinases. The high-affinity interaction between biotin and streptavidin can then be exploited for the detection, enrichment, and identification of these modified substrates.
The general workflow for using these analogs in kinase research involves the enzymatic transfer of the biotinylated phosphate to a substrate, followed by affinity capture of the biotinylated substrate using streptavidin-conjugated beads, and subsequent analysis by methods such as western blotting or mass spectrometry.
Comparison of this compound with Other Analogs
The primary distinction between various biotinylated ATP analogs lies in the chemical linker that connects the biotin molecule to the ATP. This linker can significantly influence the analog's properties, including its solubility, cell permeability, steric hindrance, and efficiency as a kinase co-substrate. This section compares this compound with other notable biotinylated ATP analogs.
This compound: The Advantage of a Long, Flexible Linker
This compound is characterized by an 8-unit polyethylene (B3416737) glycol (PEG) linker. While direct comparative studies featuring this compound are limited, research on the influence of linker length and composition provides a strong basis for evaluating its performance. Studies have shown that a polar linker of at least eight atoms is generally required for efficient kinase-catalyzed labeling[1]. The PEG8 linker in this compound meets this requirement, offering several potential advantages:
-
Reduced Steric Hindrance: The long and flexible PEG linker likely minimizes steric clash between the biotin moiety and the kinase's active site, potentially leading to broader kinase compatibility and higher labeling efficiency.
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the analog.
-
Versatility: This analog is suitable for a wide range of in vitro applications, including kinase assays and affinity pull-down experiments for identifying kinase substrates.
Standard ATP-Biotin (with shorter linkers)
Many commercially available ATP-biotin analogs feature shorter alkane or trioxaundecanediamine linkers. While effective for many applications, these shorter linkers may present some limitations:
-
Potential for Steric Hindrance: The closer proximity of the bulky biotin group to the ATP core could interfere with the binding of some kinases, leading to lower labeling efficiency for certain enzymes.
-
Variable Efficiency: The efficiency of these analogs can be kinase-dependent, with some kinases showing lower tolerance for the modification.
ATP-Polyamine-Biotin (APB): A Cell-Permeable Analog
A significant limitation of most biotinylated ATP analogs, including this compound, is their inability to cross cell membranes due to the highly charged phosphate groups. To address this, ATP-polyamine-biotin (APB) was developed.
-
Cell Permeability: The incorporation of a polyamine linker imparts cell-permeable properties to the molecule, enabling the study of kinase activity in living cells[2].
-
In Cellulo Labeling: APB allows for the labeling of kinase substrates within a more physiologically relevant cellular context[2].
-
Lower In Vitro Efficiency: It is important to note that in vitro, APB may exhibit lower labeling efficiency and reduced kinetics compared to standard ATP-biotin analogs[2].
Acyl-ATP Probes: An Alternative Labeling Chemistry
Acyl-ATP probes represent a different class of ATP analogs for labeling ATP-binding proteins. Instead of enzymatic transfer of a biotinylated phosphate, these probes covalently label conserved lysine (B10760008) residues within the ATP-binding pocket through an acyl substitution reaction[3].
-
Covalent Labeling: This mechanism allows for the stable and irreversible labeling of ATP-binding proteins.
-
Broader Target Scope: Acyl-ATP probes can label a wider range of ATP-binding proteins, not just kinases.
-
Different Specificity: The labeling is dependent on the presence of a reactive lysine residue in the ATP-binding site, which may differ from the substrate specificity of a kinase.
Data Presentation: Quantitative Comparison of Biotinylated ATP Analogs
The following tables summarize key quantitative data from comparative studies of different biotinylated ATP analogs.
| Analog | Kinase | Relative Conversion vs. ATP (%) | Key Findings | Reference |
| ATP-Biotin | PKA | 72 ± 7 | Efficiently used by PKA in vitro. | [2] |
| ATP-Polyamine-Biotin (APB) | PKA | 55 ± 6 | Less efficient than ATP-Biotin in vitro, but is cell-permeable. | [2] |
| ATP-Biotin | PKA | 81 | High conversion rate observed. | [4] |
| ATP-Biotin | CK2 | 53 | Lower conversion rate compared to PKA and Abl. | [4] |
| ATP-Biotin | Abl | 78 | Good conversion rate. | [4] |
| ATP-Dansyl | PKA | 81 - 91 | Generally showed the highest conversion rates among the tested analogs. | [1] |
| ATP-Arylazide | PKA | 51 - 86 | Conversion rates were variable depending on the specific kinase. | [1] |
| Analog | Kinase | kcat/KM (s⁻¹µM⁻¹) | Fold Reduction vs. ATP | Key Findings | Reference |
| ATP | PKA | 0.52 | - | Baseline catalytic efficiency. | [2] |
| ATP-Polyamine-Biotin (APB) | PKA | 0.25 | 2.1 | Reduced catalytic efficiency compared to ATP, but still a viable cosubstrate. | [2] |
| ATP-Biotin | PKA | Not specified | 7 | Significant reduction in catalytic efficiency compared to ATP. | [5] |
| ATP-Crosslinker Analogs (with PEG linkers) | PKA | 23 - 52 | 8-19 | Modest differences in catalytic efficiency, suggesting the attached group has minimal influence with similar linkers. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the comparison and application of biotinylated ATP analogs.
Kinase-Catalyzed Biotinylation Assay
This protocol describes a general method for labeling kinase substrates using a biotinylated ATP analog.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
Biotinylated ATP analog (e.g., this compound)
-
ATP (for control reactions)
-
Kinase reaction buffer (specific to the kinase)
-
Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP for western blotting)
-
SDS-PAGE gels and western blotting apparatus
-
Mass spectrometer (for quantitative analysis)
Procedure:
-
Reaction Setup: Prepare the kinase reaction mixture in the appropriate kinase buffer. A typical reaction might contain the kinase, substrate, and either the biotinylated ATP analog or ATP (as a control). It is recommended to also include negative controls lacking the kinase or the ATP analog.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase for a predetermined amount of time (e.g., 30-60 minutes).
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer or by heat inactivation.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the biotinylated proteins using a chemiluminescent substrate.
-
-
Analysis by Mass Spectrometry (for quantitative comparison):
-
For a direct comparison of labeling efficiency, two parallel reactions are set up: one with the biotinylated ATP analog and one with ATP.
-
After the reaction, the products can be processed for mass spectrometry analysis to quantify the extent of modification. Isotopic labeling can be used to differentiate between the products of the two reactions[6].
-
Pull-Down Assay for Identification of Kinase Substrates
This protocol outlines the enrichment of biotinylated substrates from a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate
-
Biotinylated ATP analog
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer, or a buffer containing high concentrations of free biotin)
-
Mass spectrometer for protein identification
Procedure:
-
Labeling Reaction: Incubate the cell lysate with the biotinylated ATP analog under conditions that promote kinase activity. Include a control reaction without the biotinylated ATP analog.
-
Affinity Capture: Add streptavidin-conjugated beads to the lysate and incubate to allow binding of the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer for subsequent gel analysis, or by using a competitive elution with free biotin for applications where native protein is required.
-
Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by LC-MS/MS to identify the proteins.
-
Mandatory Visualizations
Signaling Pathway: Kinase-Catalyzed Substrate Biotinylation
Caption: Workflow of kinase-catalyzed substrate biotinylation using a biotinylated ATP analog.
Experimental Workflow: Substrate Pull-Down and Identification
Caption: Experimental workflow for the pull-down and identification of biotinylated proteins.
Logical Relationship: Factors Influencing Analog Performance
Caption: Key properties of biotinylated ATP analogs influencing their experimental performance.
References
- 1. Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell permeable ATP analog for kinase-catalyzed biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the ATP-Binding Proteome: A Comparative Guide to ATP-PEG8-Biotin
For researchers, scientists, and drug development professionals navigating the complex landscape of the ATP-binding proteome, the choice of chemical probes is paramount. This guide provides a comprehensive comparison of ATP-PEG8-Biotin, an affinity-based probe, with other available alternatives, supported by experimental principles and methodologies.
This compound is a valuable tool for the identification and enrichment of ATP-binding proteins, a diverse class of proteins crucial in cellular signaling, metabolism, and other fundamental processes. This synthetic molecule mimics the structure of ATP, allowing it to bind to the active site of these proteins. The inclusion of a biotin (B1667282) tag facilitates the subsequent capture and identification of the labeled proteins.
Principle of Action
This compound is an ATP analog featuring an eight-unit polyethylene (B3416737) glycol (PEG8) linker attached to the terminal phosphate (B84403) of ATP, which is in turn connected to a biotin molecule.[1] This design allows the ATP moiety to interact with the ATP-binding pocket of a protein, while the biotin tag remains accessible for affinity purification using streptavidin-based resins. This "pull-down" of biotinylated proteins enables their separation from the rest of the cellular proteome for subsequent analysis by mass spectrometry.
Comparison with Alternative Probes
The selection of a suitable probe for studying the ATP-binding proteome depends on the specific experimental goals. While this compound is a widely used reagent, other alternatives offer distinct advantages, particularly in terms of cell permeability and labeling mechanism.
| Probe | Labeling Mechanism | Key Advantages | Key Disadvantages |
| This compound | Non-covalent binding to ATP sites followed by affinity capture. | Commercially available; straightforward workflow. | Generally cell-impermeable, limiting its use to in vitro lysate-based experiments.[2][3] |
| ATP-polyamine-biotin (APB) | Non-covalent binding to ATP sites followed by affinity capture. | Cell-permeable, enabling in vivo labeling of ATP-binding proteins.[2][3] | May have different kinase substrate specificity compared to this compound.[2] |
| Acyl-ATP Probes | Covalent modification of conserved lysine (B10760008) residues within the ATP-binding pocket.[4][5] | Covalent labeling allows for more stringent washing steps, reducing non-specific binders. | The chemical modification may alter protein function or structure. |
| Photo-affinity ATP Probes (e.g., 8-N3-ATP-Biotin) | UV-induced covalent crosslinking to the ATP-binding site. | Covalent and irreversible labeling. | Requires UV irradiation, which can potentially damage proteins. |
Experimental Workflow
The general workflow for utilizing this compound to enrich and identify ATP-binding proteins is a multi-step process.
Figure 1. A generalized experimental workflow for the enrichment of ATP-binding proteins using this compound.
Detailed Experimental Protocols
1. Protein Labeling in Cell Lysate:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction: Incubate the cell lysate (typically 1-5 mg of total protein) with a final concentration of 1-10 µM this compound for 1-2 hours at 4°C with gentle rotation. To assess specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of free ATP (e.g., 1 mM) for 30 minutes before adding the biotinylated probe.
2. Enrichment of Biotinylated Proteins:
-
Bead Preparation: Prepare streptavidin-conjugated magnetic beads by washing them three times with the lysis buffer.
-
Capture: Add the prepared streptavidin beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with a stringent wash buffer (e.g., lysis buffer containing 1% SDS) to remove non-specifically bound proteins.
3. Sample Preparation for Mass Spectrometry:
-
On-bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the bound proteins.
-
Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a high-salt or high-pH buffer.
-
Desalting: Desalt the pooled peptide solution using a C18 StageTip or equivalent method prior to mass spectrometry analysis.
Signaling Pathway Visualization
The study of ATP-binding proteins is fundamental to understanding cellular signaling. For instance, protein kinases, a major class of ATP-binding proteins, play a central role in signal transduction cascades.
Figure 2. A simplified kinase signaling cascade, highlighting the role of ATP-binding proteins.
Logical Relationship Diagram
The successful identification of specific ATP-binding proteins relies on a logical experimental design that incorporates appropriate controls.
Figure 3. Logical workflow for validating a specific ATP-binding protein using this compound.
References
- 1. γ-PEG8-ATP-Biotin - Taskcm [taskcm.com]
- 2. A cell permeable ATP analog for kinase-catalyzed biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Permeable ATP Analogue for Kinase-Catalyzed Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Binding Proteins - Jena Bioscience [jenabioscience.com]
Comparative Analysis of ATP-PEG8-Biotin Specificity for Nucleotide-Binding Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ATP-PEG8-Biotin, an activity-based probe for labeling and profiling ATP-binding proteins. We assess its cross-reactivity with various nucleotide-binding proteins and compare its performance against alternative methods, supported by established experimental approaches. This document aims to assist researchers in selecting the appropriate tools for target identification, drug selectivity profiling, and understanding cellular signaling pathways.
Introduction to this compound
This compound is a chemical probe consisting of an adenosine (B11128) triphosphate (ATP) molecule linked via a polyethylene (B3416737) glycol (PEG) spacer to a biotin (B1667282) tag[1][2]. It is designed to target the ATP-binding site (the "active site") of proteins that use ATP as a substrate or cofactor, such as protein kinases. Upon binding, a reactive group on the probe can form a covalent bond with a nearby reactive residue (often a conserved lysine), effectively "tagging" the protein with biotin. This allows for the subsequent enrichment and identification of these proteins from complex cellular lysates using streptavidin-based affinity purification[3][4].
However, a critical consideration for the use of such probes is their specificity. Because the ATP-binding pocket is a highly conserved structural motif across hundreds of proteins, probes like this compound have the potential for significant cross-reactivity, binding not only to the intended targets (e.g., a specific kinase family) but also to numerous other "off-target" nucleotide-binding proteins. Understanding this cross-reactivity profile is essential for accurate data interpretation.
Comparison of Profiling Technologies
The specificity of this compound is best understood in comparison to other prevalent methods for enriching ATP-binding proteins, particularly protein kinases. The two primary alternatives are other broad-spectrum covalent probes and immobilized inhibitors (kinobeads).
| Feature | This compound (Acyl-ATP Probe) | Immobilized Inhibitors (Kinobeads) | TNP-ATP (Fluorescent Analog) |
| Target Class | Broadly targets ATP-binding proteins (kinases, ATPases, metabolic enzymes, etc.). | Primarily targets protein kinases, with selectivity depending on the inhibitors used. | Binds to ATP-binding proteins; used for in-solution binding assays, not for pull-downs. |
| Mechanism | Covalent modification of a reactive residue (e.g., Lysine) within the ATP-binding site. | Non-covalent, affinity-based binding to the kinase active site. | Non-covalent binding; fluorescence properties change upon binding, allowing for quantification. |
| Primary Use Case | Activity-based protein profiling (ABPP), identifying active enzymes in a native biological sample. | Kinome-wide inhibitor selectivity profiling, target deconvolution. | High-throughput screening (HTS) of inhibitors via competitive displacement assays. |
| Selectivity Profile | Lower selectivity for kinases; high cross-reactivity with other nucleotide-binding proteins. | High selectivity for kinases, but may be biased towards certain kinase families. | Binding affinity varies widely across different ATP-binding proteins. |
| Identified Proteins | Enriches a large number of diverse nucleotide-binding proteins. | Enriches a large portion of the kinome, with particularly good coverage of Tyrosine Kinases. | Not used for protein identification, but for measuring binding affinity (Kd) or inhibition (IC50). |
| Key Advantage | Provides a snapshot of the "active" proteome by targeting functional ATP-binding sites. | High specificity for the kinase superfamily. | Enables quantitative measurement of binding and inhibition in solution. |
| Key Limitation | Significant enrichment of non-kinase ATP-binding proteins can complicate kinase-focused studies. | Does not provide information on the activity state of the kinase; may miss atypical kinases. | Indirect measurement; requires purified protein and does not identify unknown binders from a lysate. |
Summary: Studies have shown that while acyl-ATP probes are excellent for profiling a wide range of ATP-binding proteins, they are less selective for kinases compared to kinobeads. A direct comparison demonstrated that ATP/ADP probes enriched a large number of other nucleotide-binding proteins, whereas kinobeads were more selective for kinases. However, the methods were found to be complementary; ATP probes effectively enriched STE family kinases, while kinobeads showed strong performance for the Tyrosine Kinase family. Combining both methods provides more comprehensive coverage of the kinome.
Experimental Methodologies
To quantitatively assess the cross-reactivity of this compound, two primary experimental workflows are employed: a direct pull-down assay to identify all potential binders and a competitive displacement assay to determine the relative affinity for specific targets.
Protocol 1: Affinity Pull-Down Assay for Identification of Interacting Proteins
This method identifies proteins from a cell lysate that bind to the this compound probe.
-
Cell Lysate Preparation: Culture cells to the desired density and harvest. Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease and phosphatase inhibitors) to release proteins while maintaining their native conformation. Clarify the lysate by centrifugation to remove cellular debris.
-
Probe Incubation: Add this compound to the clarified cell lysate. Incubate for a specified time (e.g., 30-60 minutes) at 4°C to allow the probe to bind to target proteins.
-
Affinity Capture: Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate to capture the biotin-probe-protein complexes.
-
Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce false positives.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by using a competitive elution buffer (e.g., containing excess free biotin).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies or, for comprehensive identification, by in-gel digestion and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Protocol 2: Competitive Displacement Assay
This assay quantifies the binding of a competing, unlabeled compound (e.g., a known inhibitor or ATP) by measuring its ability to prevent the binding of this compound to a target protein.
-
Lysate Preparation: Prepare cell lysate as described in Protocol 1.
-
Competitive Incubation: Aliquot the lysate into several tubes. To each tube, add a different concentration of the competitor compound (e.g., a specific kinase inhibitor). Include a no-competitor control. Incubate to allow the competitor to bind to its targets.
-
Probe Labeling: Add a constant concentration of this compound to all tubes and incubate to label the ATP-binding sites that are not already occupied by the competitor.
-
Affinity Capture & Analysis: Proceed with the affinity capture, washing, and elution steps as described in Protocol 1.
-
Quantification: Quantify the amount of a specific protein of interest in the eluate for each competitor concentration using Western blotting or quantitative mass spectrometry. A decrease in the amount of pulled-down protein with increasing competitor concentration indicates specific binding to the target. This data can be used to calculate an IC50 value, representing the concentration of competitor that blocks 50% of the probe binding.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the biological context.
Caption: Workflow for a competitive pull-down assay.
Caption: A generic kinase cascade where ATP probes bind.
Conclusion
This compound is a powerful tool for the activity-based profiling of nucleotide-binding proteins. Its strength lies in its ability to capture a broad spectrum of active ATP-utilizing enzymes from their native environment. However, researchers must be aware of its inherent cross-reactivity. For studies focused specifically on the kinome, this compound is most effective when used in competitive profiling experiments to assess inhibitor selectivity or when its results are complemented by more kinase-selective methods like kinobeads. The choice of methodology should be guided by the specific research question, whether it is a broad survey of ATP-binding proteins or a focused investigation of kinase inhibition.
References
The PEG8 Spacer: A Superior Scaffold for ATP-Biotin Probes in Kinase Research and Drug Discovery
For researchers, scientists, and drug development professionals, the design of high-quality chemical probes is paramount for elucidating biological pathways and identifying novel therapeutic targets. In the realm of kinase research, ATP-biotin probes are indispensable tools for activity-based protein profiling (ABPP) and inhibitor screening. The performance of these probes is critically influenced by the linker, or spacer, that connects the ATP molecule to the biotin (B1667282) reporter. This guide provides a comprehensive comparison of the advantages of a polyethylene (B3416737) glycol (PEG) spacer, specifically the eight-unit PEG8 spacer, over other alternatives, supported by experimental data from related studies and detailed experimental protocols.
At the heart of a successful ATP-biotin probe is its ability to mimic cellular ATP, bind to the active site of kinases, and allow for efficient detection and capture via the biotin-streptavidin interaction. The spacer arm plays a crucial, yet often overlooked, role in this process. An ideal spacer should be hydrophilic to ensure solubility in aqueous buffers, flexible to avoid steric hindrance, and of an optimal length to position the biotin moiety for effective interaction with streptavidin without interfering with the probe's binding to the target protein.
Unveiling the Advantages of the PEG8 Spacer
The PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, has emerged as a superior choice for ATP-biotin probes due to its unique combination of properties that overcome the limitations of simpler alkyl chains or shorter/longer PEG alternatives.
Enhanced Hydrophilicity and Reduced Non-Specific Binding
One of the primary advantages of a PEG spacer is its inherent hydrophilicity.[1][2] Unlike hydrophobic alkyl spacers, which can lead to probe aggregation and non-specific binding to cellular components, the PEG chain improves the overall water solubility of the ATP-biotin probe.[3] This is crucial for maintaining the probe's stability and availability in complex biological samples like cell lysates. The hydrophilic nature of the PEG spacer creates a hydration shell around the probe, minimizing non-specific hydrophobic interactions and leading to a cleaner signal and a higher signal-to-noise ratio in various assays.[4]
Optimal Flexibility and Minimized Steric Hindrance
The ethylene glycol units of the PEG8 spacer provide significant conformational flexibility. This allows the biotin moiety to be positioned optimally for binding to streptavidin without sterically hindering the interaction of the ATP portion of the probe with the kinase's active site.[5] Studies on other biotinylated probes have demonstrated that linker length is a critical parameter for effective target protein capture.[1] A linker that is too short can lead to steric clash between the reporter molecule (biotin) and the target protein, while an excessively long linker might fold back and interfere with binding or lead to increased non-specific interactions.[1] Research on bombesin-based radiolabeled antagonists with different PEG spacer lengths (PEG2, PEG4, PEG6, and PEG12) showed that intermediate lengths (PEG4 and PEG6) provided the best tumor-to-kidney ratios, highlighting the importance of an optimal spacer length for in vivo applications.[6]
Improved Binding Affinity
The combination of hydrophilicity and optimal length of the PEG8 spacer can lead to improved binding affinity of the probe for its target kinases. A study comparing the binding affinity of aptamer-amphiphiles with different spacers found that hydrophilic PEG spacers resulted in better affinity compared to hydrophobic alkyl spacers.[7] While the addition of any spacer reduced the affinity compared to the free aptamer, the PEG spacers performed significantly better than their alkyl counterparts. This suggests that a PEG8 spacer in an ATP-biotin probe would likely result in a higher binding affinity for kinases compared to a probe with a simple hydrocarbon spacer.
Comparative Performance Data
While direct comparative studies on ATP-biotin probes with a PEG8 spacer versus other spacers are limited, data from related studies on other molecular probes provide strong evidence for the superiority of PEG spacers of optimal length.
| Spacer Type | Key Performance Metric | Observation | Reference |
| PEG4, PEG8, PEG24 vs. Alkyl (C12, C24) | Binding Affinity (Aptamer-Amphiphile) | Hydrophilic PEG spacers resulted in a greater binding affinity compared to hydrophobic alkyl spacers. | [7] |
| PEG2, PEG4, PEG6, PEG12 | In vivo Targeting (Bombesin Antagonist) | PEG4 and PEG6 spacers showed significantly better tumor-to-non-target organ ratios compared to shorter (PEG2) and longer (PEG12) spacers. | [6] |
| PEG2, PEG4, PEG6, PEG12 | Hydrophilicity (LogD) | Hydrophilicity increased with the length of the PEG spacer. | [6] |
| PEG2, PEG6, PEG12 | Serum Stability (Half-life) | Serum stability tended to increase with spacer length up to PEG6, but then decreased with PEG12. | [6] |
Experimental Protocols
To facilitate the evaluation and comparison of ATP-biotin probes with different spacers, detailed protocols for key experiments are provided below.
Synthesis of ATP-Biotin Probes with Different Spacers
The synthesis of ATP-biotin probes with PEG8 or other spacers can be achieved through standard bioconjugation techniques. A general workflow is outlined below.
Caption: General workflow for the synthesis of ATP-biotin probes.
Protocol:
-
Activation of ATP: An ATP analog with a reactive group (e.g., an amino group on the γ-phosphate) is dissolved in an appropriate buffer.
-
Spacer-Biotin Conjugation: An N-hydroxysuccinimide (NHS) ester of the desired spacer-biotin conjugate (e.g., NHS-PEG8-Biotin or NHS-Alkyl-Biotin) is dissolved in a compatible organic solvent like DMSO.
-
Coupling Reaction: The activated spacer-biotin is added to the ATP analog solution and allowed to react, typically at room temperature for several hours.
-
Purification: The resulting ATP-biotin probe is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and its concentration determined by UV-Vis spectroscopy.
Kinase Binding Affinity Assay (Competition Binding)
This assay measures the binding affinity (Kd) of the ATP-biotin probe to a specific kinase by competing with a known fluorescent ATP competitive inhibitor.
Caption: Workflow for a competition binding assay to determine Kd.
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the purified kinase in assay buffer.
-
Prepare a stock solution of a fluorescent ATP competitive probe with a known affinity for the kinase.
-
Prepare serial dilutions of the ATP-biotin probes with different spacers.
-
-
Assay Setup:
-
In a microplate, add the kinase and the fluorescent probe to each well.
-
Add the serially diluted ATP-biotin probes to the wells. Include control wells with no competitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or anisotropy of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization/anisotropy values against the logarithm of the ATP-biotin probe concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the dissociation constant (Kd) of the ATP-biotin probe using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Signal-to-Noise Ratio in a Kinase Activity Assay
This protocol assesses the signal-to-noise ratio of an ATP-biotin probe in a typical kinase activity assay format.
Protocol:
-
Prepare Kinase Reaction:
-
In a microplate, set up kinase reactions containing the kinase, its substrate (e.g., a biotinylated peptide), and either the ATP-biotin probe or a control with no ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period to allow the phosphorylation reaction to proceed.
-
Detection:
-
Stop the reaction and add a detection reagent, such as a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescently labeled phosphospecific antibody.
-
After incubation with the detection reagent, add the appropriate substrate (e.g., TMB for HRP) and measure the signal (absorbance or fluorescence).
-
-
Calculate Signal-to-Noise Ratio:
-
The "Signal" is the average reading from the wells containing the ATP-biotin probe.
-
The "Noise" is the average reading from the control wells with no ATP.
-
Signal-to-Noise Ratio = Signal / Noise.
-
Compare the signal-to-noise ratios obtained with ATP-biotin probes having different spacers.
-
Conclusion
The selection of an appropriate spacer is a critical design consideration for ATP-biotin probes. The available evidence strongly suggests that a PEG8 spacer offers significant advantages over traditional alkyl spacers and may represent an optimal length for many applications. Its inherent hydrophilicity enhances solubility and reduces non-specific binding, while its flexibility and length minimize steric hindrance and can lead to improved binding affinity. By carefully considering the role of the spacer and employing rigorous experimental validation, researchers can develop highly effective ATP-biotin probes to accelerate kinase research and the discovery of novel therapeutics.
References
- 1. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 2. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotinylation-reagents-a-labels [timtec.net]
- 4. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Optimal Bridge: A Comparative Guide to PEG Linker Efficiency in Biotinylated ATP
For researchers, scientists, and drug development professionals, the selection of appropriately designed molecular probes is paramount for experimental success. Biotinylated ATP, a cornerstone reagent for studying ATP-utilizing enzymes like kinases, relies on a polyethylene (B3416737) glycol (PEG) linker to bridge the biotin (B1667282) moiety and the ATP molecule. The length of this linker is not a trivial detail; it can significantly impact the probe's performance in various applications. This guide provides an objective comparison of different length PEG linkers for biotinylated ATP, supported by experimental principles and data, to facilitate informed reagent selection.
The core function of the PEG linker in biotinylated ATP is to provide spatial separation between the bulky biotin molecule and the ATP, minimizing steric hindrance and allowing unimpeded interaction of the ATP portion with the enzyme's active site. Furthermore, the linker influences the accessibility of the biotin for detection and capture by avidin (B1170675) or streptavidin. The ideal linker length represents a balance between these factors, maximizing enzymatic incorporation and subsequent detection.
Quantitative Comparison of Biotin-PEG-ATP Efficacy
While direct head-to-head studies exhaustively comparing a wide range of PEG linker lengths on biotinylated ATP are not extensively documented in a single publication, we can synthesize available data and established principles to provide a comparative overview. The following table summarizes key performance metrics influenced by PEG linker length, drawing from studies on biotinylated probes and kinase-catalyzed reactions.
| Performance Metric | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8, PEG11/12) | Long PEG Linker (e.g., PEG24) | Rationale & References |
| Binding Affinity (Kd) to Streptavidin | Potentially lower affinity due to steric hindrance from the ATP moiety. | Generally strong affinity, providing sufficient distance for optimal biotin-streptavidin interaction. | Strong affinity, with the extended linker ensuring excellent accessibility of the biotin. | The deep biotin-binding pocket of streptavidin benefits from a linker that positions the biotin away from the larger ATP molecule. Longer linkers can more effectively achieve this. |
| Enzymatic Incorporation Efficiency | May be reduced for some enzymes due to steric clash between the biotin/linker and the enzyme surface near the active site. | Often considered a good balance, allowing efficient enzymatic recognition of the ATP moiety without significant interference.[1][2] | Can be highly efficient, as the long, flexible linker minimizes the possibility of steric hindrance with the enzyme. | The flexibility and length of the PEG linker can influence how the biotinylated ATP analog is positioned within the enzyme's active site.[1] |
| Signal-to-Noise Ratio in Assays | May result in lower signal and potentially higher background if enzymatic incorporation is poor. | Generally provides a good signal-to-noise ratio due to a combination of efficient incorporation and effective detection. | Can lead to a high signal, but very long and flexible linkers may sometimes contribute to non-specific binding, potentially increasing background. | A higher degree of biotinylation on the target protein, facilitated by efficient enzymatic transfer, will lead to a stronger signal. |
| Overall Application Suitability | Suitable for enzymes with open active site conformations. | A versatile choice for a wide range of kinase assays and other ATP-utilizing enzyme studies.[1] | Recommended for enzymes with sterically hindered active sites or in applications requiring maximum separation between the biotin and the target. | The choice of linker length should be tailored to the specific enzyme and application to ensure optimal performance. |
Note: The values and trends presented are based on established principles of steric hindrance and biotin-streptavidin interactions. Optimal linker length can be enzyme-dependent and may require empirical validation for specific experimental systems.
Visualizing the Interaction and Workflow
To better understand the molecular interactions and the experimental process of evaluating biotinylated ATP probes, the following diagrams are provided.
Caption: Interaction of Biotin-PEG-ATP with an enzyme active site.
Caption: Workflow for comparing different Biotin-PEG-ATP linkers.
Experimental Protocols
Reproducibility and accuracy are the hallmarks of robust scientific inquiry. The following are detailed methodologies for key experiments involved in evaluating the efficiency of different length PEG linkers for biotinylated ATP.
Protocol 1: In Vitro Kinase-Catalyzed Biotinylation Assay
This protocol outlines a general procedure to assess the efficiency of a kinase in utilizing biotinylated ATP with varying PEG linker lengths to label a substrate protein.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
Biotin-PEGn-ATP (with different PEG linker lengths, e.g., n=4, 8, 12)
-
ATP (as a positive control for phosphorylation)
-
Kinase reaction buffer (specific to the kinase)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Reaction Setup: For each Biotin-PEGn-ATP linker length and the ATP control, prepare a reaction mixture containing the kinase, substrate, and the respective ATP analog in the kinase reaction buffer. A typical final concentration for the ATP analog is 50-100 µM. Include a negative control with no kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding the enzyme to the mixture.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities corresponding to the biotinylated substrate for each linker length. Compare the relative efficiencies.
-
Protocol 2: Streptavidin-Biotin Binding Affinity Assay (ELISA-based)
This protocol can be used to indirectly assess the accessibility of the biotin moiety on the biotinylated substrate, which is a function of the PEG linker length.
Materials:
-
Streptavidin-coated microplate
-
Biotinylated substrate (generated from Protocol 1 with different PEG linkers)
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody against the substrate (if applicable) or a method to quantify the bound protein.
-
HRP-conjugated secondary antibody (if applicable)
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the streptavidin-coated microplate wells with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Binding of Biotinylated Substrate: Add the kinase reaction mixtures containing the biotinylated substrate (with different PEG linkers) to the wells. Incubate for 1-2 hours at room temperature to allow binding to the immobilized streptavidin.
-
Washing: Wash the wells thoroughly with wash buffer to remove unbound substrate and other reaction components.
-
Detection:
-
If a specific antibody to the substrate is available, incubate with the primary antibody, followed by an HRP-conjugated secondary antibody.
-
Alternatively, if the substrate itself is an enzyme, a direct activity assay can be performed in the well.
-
-
Signal Development: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Higher absorbance values indicate a greater amount of biotinylated substrate captured, suggesting better accessibility of the biotin and potentially a more efficient PEG linker.
Concluding Remarks
The choice of PEG linker length in biotinylated ATP is a critical parameter that can influence experimental outcomes. While medium-length linkers (e.g., PEG8, PEG11/12) often provide a robust and versatile option, researchers should consider the specific steric environment of the enzyme's active site. For enzymes with constricted active sites, longer linkers may be necessary to achieve optimal enzymatic incorporation and subsequent detection. Conversely, for some applications, shorter linkers may suffice. It is important to be aware of potential artifacts, such as non-specific biotinylation reported for some commercial reagents, and to include appropriate controls in all experiments.[3] By carefully considering the principles outlined in this guide and, when necessary, performing empirical validation, researchers can select the most efficient biotinylated ATP probe for their specific needs, leading to more reliable and insightful data.
References
Validating ATP-PEG8-Biotin: A Comparative Guide for Target Engagement Studies
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. ATP-PEG8-Biotin has emerged as a valuable chemical probe for identifying and validating the targets of ATP-competitive inhibitors, particularly protein kinases. This guide provides an objective comparison of this compound with alternative target engagement methodologies, supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for your research needs.
Introduction to this compound as a Target Engagement Tool
This compound is a chemical probe designed to mimic adenosine (B11128) triphosphate (ATP), the universal energy currency and a substrate for a vast array of enzymes, most notably protein kinases. This probe consists of an ATP molecule linked via a polyethylene (B3416737) glycol (PEG8) spacer to a biotin (B1667282) tag. The ATP moiety allows the probe to bind to the ATP-binding site of kinases and other ATP-dependent enzymes. The biotin tag serves as a high-affinity handle for the enrichment of probe-bound proteins using streptavidin-based affinity purification.
Target engagement studies using this compound are typically performed in a competitive format. A cell lysate or tissue extract is pre-incubated with a compound of interest before the addition of the this compound probe. If the compound binds to the ATP-binding site of a target protein, it will prevent the binding of the probe. Consequently, a reduction in the amount of a specific protein pulled down by streptavidin beads in the presence of the compound indicates successful target engagement. This approach allows for the validation of known targets and the identification of novel off-targets for ATP-competitive inhibitors.
Head-to-Head Comparison of Target Engagement Methodologies
The selection of a target engagement strategy depends on various factors, including the nature of the target, the properties of the compound, and the specific research question. Here, we compare this compound with three widely used alternative methods: Kinobeads, Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL).
| Feature | This compound | Kinobeads | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Competitive binding with a biotinylated ATP analog. | Affinity capture using immobilized broad-spectrum kinase inhibitors. | Ligand-induced thermal stabilization of target proteins. | UV-induced covalent crosslinking of a photoreactive probe to its target. |
| Label Requirement | Labeled probe (biotin). | Immobilized ligands. | Label-free for the compound. | Labeled probe (photoreactive group and reporter tag). |
| Cell Permeability | No (used in lysates). | No (used in lysates). | Yes (applicable in intact cells and lysates). | Yes (cell-permeable probes can be designed). |
| Direct vs. Indirect | Direct binding to the ATP-binding site. | Direct binding to the inhibitor-binding site. | Indirect (measures thermal stability changes). | Direct covalent binding. |
| Target Scope | ATP-binding proteins (kinases, ATPases, etc.). | Primarily kinases. | Any protein that undergoes thermal stabilization upon ligand binding. | Any protein that directly binds the probe. |
| Off-Target Identification | Yes, for other ATP-binding proteins. | Yes, for other kinases captured by the beads. | Yes, proteome-wide analysis is possible with MS. | Yes, proteome-wide analysis is possible with MS. |
| Strengths | Broadly applicable to ATP-binding proteins; straightforward workflow. | High selectivity for kinases; well-established for kinome profiling.[1][2] | Applicable in live cells, reflecting a more physiological context; no compound modification needed.[3][4] | Provides direct evidence of binding through covalent linkage; can map binding sites.[5][6] |
| Limitations | Competition with high endogenous ATP levels; potential for non-specific binding. | Limited to proteins that bind the specific immobilized inhibitors; may not capture all kinases.[1][2] | Not all ligand binding events result in a thermal shift; can be technically demanding. | Requires synthesis of a photoreactive probe; UV irradiation can cause cellular damage. |
Experimental Data: A Comparative Analysis
A key study by Lemeer et al. provides a direct comparison of the kinome coverage achieved by desthiobiotin-ATP/ADP probes (a close analog of this compound) and kinobeads in K562 cells.[1][2] This data highlights the complementary nature of these two approaches.
Table 1: Comparison of Kinase Families Enriched by ATP/ADP Probes and Kinobeads [1][2]
| Kinase Family | Number Identified by ATP/ADP Probes | Number Identified by Kinobeads | Overlap |
| AGC | 15 | 18 | 10 |
| CAMK | 12 | 16 | 8 |
| CK1 | 4 | 5 | 3 |
| CMGC | 18 | 20 | 14 |
| STE | 20 | 12 | 8 |
| TK | 15 | 25 | 12 |
| TKL | 5 | 6 | 4 |
| Total Kinases | 89 | 102 | 59 |
Data sourced from Lemeer et al. and represents the number of kinases identified from major kinase families.
The results demonstrate that while both methods capture a significant portion of the expressed kinome, they exhibit distinct selectivity profiles. ATP/ADP probes were found to be more effective at enriching kinases from the STE family, while kinobeads showed superior coverage of the Tyrosine Kinase (TK) family.[1][2] This suggests that a combination of both methods can provide a more comprehensive profile of a compound's kinase targets.
A crucial finding from this comparative study is the difference in selectivity. While kinobeads are highly selective for kinases, the ATP/ADP probes also enriched a significant number of other nucleotide-binding proteins.[1][2] This broader specificity of ATP-based probes can be advantageous for identifying off-targets outside the kinome but also necessitates careful validation to distinguish between specific and non-specific interactions.
Experimental Protocols
Protocol 1: Competitive Pull-Down Assay with this compound for Target Engagement
This protocol outlines a general workflow for validating the engagement of a test compound with its target protein(s) in a cell lysate.
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test compound
-
This compound
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein of interest
Procedure:
-
Cell Lysis: Prepare cell or tissue lysates using an appropriate lysis buffer. Determine the protein concentration of the lysate.
-
Competitive Binding:
-
In separate tubes, pre-incubate a fixed amount of cell lysate (e.g., 1 mg) with varying concentrations of the test compound or vehicle control (e.g., DMSO) for 1 hour at 4°C with gentle rotation.
-
Add this compound to each tube to a final concentration of 10-50 µM.
-
Incubate for an additional 30 minutes at 4°C with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-coated magnetic beads to each tube.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the abundance of the target protein by Western blotting using a specific antibody. A decrease in the band intensity in the presence of the test compound indicates target engagement.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry-Based Proteome-Wide Target Identification
This protocol is for the unbiased identification of all proteins that bind to this compound and can be competed off by a test compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Competitive Binding and Affinity Purification: Follow steps 1-3 from Protocol 1.
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the presence of the test compound are identified as potential targets.
-
Visualizing the Workflows
This compound Competitive Pull-Down Workflow
References
- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide Discovery and Characterizations of Nucleotide-binding Proteins with Affinity-labeled Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating ATP-Binding Protein Interactions: A Guide to Orthogonal Confirmation
Researchers, scientists, and drug development professionals utilizing ATP-PEG8-Biotin to identify and characterize ATP-binding proteins must employ orthogonal methods to validate their findings. This ensures the robustness and reliability of the experimental data, mitigating the risk of false positives inherent in any single-assay approach. This guide provides a comparative overview of key orthogonal techniques to confirm interactions discovered through this compound pulldown experiments.
This compound is a valuable chemical probe that combines the specificity of ATP for its binding partners with the high-affinity purification capabilities of the biotin-streptavidin system.[1][2][3] This reagent allows for the selective labeling and subsequent enrichment of ATP-binding proteins from complex biological mixtures. The typical workflow involves incubating the probe with a cell lysate or in live cells, followed by affinity purification of the biotinylated proteins using streptavidin-coated beads. However, reliance solely on this method can lead to the identification of proteins that non-specifically interact with the beads or the linker, necessitating further validation through distinct experimental approaches.
The Importance of Orthogonal Validation
Orthogonal methods are experimental techniques that rely on different physical principles to investigate the same biological question. By employing a variety of these methods, researchers can build a more comprehensive and confident picture of the interaction between a protein and a ligand. For findings derived from this compound experiments, orthogonal validation is crucial to confirm direct and specific binding, quantify the interaction affinity, and understand its functional consequences within a cellular context.
Experimental Workflow: From Discovery to Validation
The overall process of identifying and validating ATP-binding proteins using this compound and subsequent orthogonal methods can be visualized as a multi-step workflow. This begins with the initial pulldown experiment and is followed by a series of validation assays to confirm the interaction.
Comparison of Orthogonal Methods
The choice of orthogonal methods will depend on the specific research question, the nature of the protein of interest, and the available resources. The following table summarizes key techniques for validating findings from this compound experiments.
| Method | Principle | Information Provided | Labeling Requirement | Throughput | Strengths | Limitations |
| Western Blot | Immunodetection of a specific protein from the pulldown eluate. | Confirms the presence of a specific protein of interest in the pool of biotinylated proteins. | Requires a specific antibody for the protein of interest. | Low to Medium | Simple, widely available, provides qualitative confirmation. | Does not confirm direct binding to this compound; antibody quality is critical. |
| Streptavidin Gel Shift Assay | Increased molecular weight of a biotinylated protein upon binding to streptavidin, detected by a shift in gel mobility. | Confirms that the protein of interest is indeed biotinylated by the this compound probe. | None (relies on the biotin (B1667282) tag from the primary experiment). | Low | Simple, direct confirmation of biotinylation. | Does not provide quantitative binding data; may not be sensitive for large proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Quantitative binding affinity (KD), kinetic rate constants (ka, kd). | One binding partner is immobilized (label-free in solution). | Low to Medium | Real-time analysis, provides kinetic information. | Requires specialized equipment; protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Quantitative binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | None (label-free). | Low | Provides a complete thermodynamic profile of the interaction; solution-based. | Requires large amounts of pure protein; low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Confirms target engagement in living cells or cell lysates. | None (label-free). | Medium to High | In situ confirmation of binding; reflects a more physiological context. | Indirect measure of binding; optimization of heating conditions is required. |
| Proximity Ligation Assay (PLA) | In situ detection of protein proximity using antibodies conjugated with oligonucleotide probes. | Visualizes and quantifies protein-ligand interactions within fixed cells. | Requires a specific antibody for the protein of interest. | Low to Medium | High sensitivity and specificity; provides spatial information. | Complex protocol; does not provide affinity data. |
Experimental Protocols
Western Blot Analysis of Pulldown Eluate
-
Sample Preparation: Elute the proteins from the streptavidin beads used in the this compound pulldown experiment by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the putative ATP-binding protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein of interest using an enhanced chemiluminescence (ECL) substrate and imaging system.
Streptavidin Gel Shift Assay
-
Sample Preparation: Obtain the purified putative ATP-binding protein, either from the pulldown eluate or through recombinant expression and subsequent biotinylation with this compound.
-
Incubation: Incubate a defined amount of the biotinylated protein with an excess of streptavidin for 30 minutes at room temperature.
-
SDS-PAGE: Analyze the samples by SDS-PAGE. Include controls of the biotinylated protein alone and streptavidin alone.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain. A band shift to a higher molecular weight in the sample containing both the biotinylated protein and streptavidin confirms biotinylation.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified putative ATP-binding protein (ligand) onto a suitable sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of ATP (or a non-hydrolyzable ATP analog as a control) in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. Monitor the change in response units (RU) to observe the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway Context
Validating that a protein binds to ATP is often the first step. The next is to understand the functional consequence of this interaction within a signaling pathway. For instance, if the identified protein is a kinase, its ATP-binding capacity is essential for its catalytic activity and downstream signaling.
References
Safety Operating Guide
Navigating the Disposal of ATP-PEG8-Biotin: A Guide for Laboratory Professionals
Researchers and scientists handling ATP-PEG8-Biotin must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While specific safety data sheets for this compound may not always be readily available, a comprehensive approach based on its constituent parts—adenosine triphosphate (ATP), polyethylene (B3416737) glycol (PEG), and biotin—and general laboratory chemical waste guidelines is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with standard laboratory precautions. Although a related compound, γ-PEG8-ATP-Biotin, has been noted by at least one manufacturer to not require a formal Material Safety Data Sheet (MSDS) due to the low concentration of its components, treating it with care is paramount. The toxicological properties of many novel chemical compounds are not extensively studied.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Quantitative Data Summary
For safe handling and storage, refer to the following quantitative information.
| Parameter | Value |
| Recommended Storage Temp. | -20°C for long-term storage |
| pH for Sink Disposal | 5.5 - 10.5 (for dilute, non-hazardous waste) |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. If it is mixed with hazardous materials (e.g., flammable solvents, toxic buffers), it must be treated as hazardous waste.
-
Segregate from Other Waste: Do not mix this compound waste with non-hazardous materials unless explicitly permitted by your institution's waste management protocols.
Step 2: Small Quantities of Non-Hazardous Solutions
For small quantities of dilute, aqueous solutions of this compound that are not mixed with any hazardous substances, some institutional guidelines may permit drain disposal. Polyethylene glycol (PEG) is known to be biodegradable. However, it is critical to verify this with your local EHS office first.
-
Check pH: Ensure the pH of the solution is between 5.5 and 10.5.[1]
-
Dilute: Dilute the solution further with copious amounts of water.
-
Flush: Pour the diluted solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed from the plumbing system.[1]
Step 3: Solid Waste and Concentrated Solutions
Solid this compound and concentrated solutions should be disposed of as chemical waste.
-
Containerize: Place the waste in a clearly labeled, sealed, and appropriate waste container. The container must be compatible with the chemical.
-
Labeling: Label the container clearly as "Chemical Waste" and list the contents, including "this compound" and any solvents or buffers present.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[2]
-
Arrange for Pickup: Follow your institution's procedures to arrange for the pickup and disposal of the chemical waste.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound should be decontaminated before disposal.
-
Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate buffer).
-
Collect Rinsate: The first rinse should be collected and disposed of as chemical waste.
-
Final Rinse and Disposal: Subsequent rinses can often be disposed of down the drain. After rinsing, deface the label and dispose of the container according to your laboratory's recycling or waste policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATP-PEG8-Biotin
Researchers and drug development professionals require precise and immediate safety protocols to ensure a secure laboratory environment. This guide provides essential safety and logistical information for handling ATP-PEG8-Biotin, focusing on operational plans and disposal methods to foster a culture of safety and build trust in laboratory chemical handling.
While this compound is not classified as a hazardous substance requiring a formal Safety Data Sheet under European Directive 1999/45/EC and Regulations 1907/2006/EC and 1272/2008/EC due to its composition of non-dangerous components at low concentrations, prudent laboratory practices are essential.[1] The following recommendations are based on general best practices for handling biotinylated, PEGylated, and ATP analog compounds.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A comprehensive PPE strategy is critical to minimize exposure and prevent contamination. The following table outlines the recommended PPE for various procedures involving this compound.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (if in solid form) | - Chemical fume hood or powder containment hood- Full-face respirator with P100 (or N100) particulate filters- Double nitrile gloves (outer pair with extended cuffs)- Disposable gown with elastic cuffs- Safety goggles (worn under the full-face respirator)[2] |
| Preparation of Solutions | - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles[2][3] |
| In-vitro / In-vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses[3] |
Note on Gloves for ATP Assays: While gloves are recommended for handling chemical samples, caution should be exercised during the final steps of an ATP assay. Static buildup between gloves and tubes can interfere with the assay, causing high backgrounds. It is advisable to handle the assay tube with an ungloved hand when inserting it into the luminometer.
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is crucial for safe and effective handling of this compound.
I. Engineering Controls
-
Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate easy cleanup.
II. Standard Operating Procedure for Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly. Decontaminate the balance and surrounding area before and after use.
-
Handling Powder: If working with a solid form, handle the compound gently to avoid generating airborne dust. Use a micro-spatula for transferring the powder and close the container tightly immediately after use.
-
Preparing Solutions: Perform all solution preparations within a chemical fume hood. When dissolving, add the solvent to the vessel containing the weighed powder slowly to prevent splashing. Ensure the container is securely capped before mixing or vortexing.
III. Experimental Procedures
-
Gloving: Wear nitrile gloves as a minimum level of hand protection. If direct contact with the substance occurs, remove the gloves immediately, wash your hands, and put on a new pair. For tasks with a higher risk of exposure, consider double-gloving.
-
Eye Protection: Safety glasses are the minimum requirement. In situations with a splash hazard, such as transferring large volumes of solutions, a face shield worn over safety goggles is recommended.
-
Protective Clothing: A lab coat should be worn to protect skin and clothing.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench liners, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.
-
-
Decontamination: Clean any residual powder from spatulas and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
